2-Chlorobenzylhydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCMWXOVSVJGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329054 | |
| Record name | 2-Chlorobenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-13-7 | |
| Record name | [(2-Chlorophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzylhydrazine: Physical and Chemical Properties
An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information on the physical and chemical properties, experimental protocols, and biological activities of 2-Chlorobenzylhydrazine. The following guide summarizes the limited available data and highlights areas where information is currently unavailable.
Introduction
This compound is a chemical compound with the molecular formula C7H9ClN2. It is structurally characterized by a benzyl group substituted with a chlorine atom at the ortho (2-) position, which is in turn bonded to a hydrazine functional group. Due to the limited specific data available for this compound, this guide will also reference information on closely related compounds where relevant, while clearly indicating the distinction.
It is crucial to distinguish this compound from the more extensively documented compound, 2-Chlorobenzohydrazide (C7H7ClN2O). These two substances have distinct chemical structures, properties, and likely, biological activities. The presence of a carbonyl group in 2-Chlorobenzohydrazide significantly alters its chemical nature compared to this compound.
Physical and Chemical Properties
A comprehensive search for the specific physical and chemical properties of this compound did not yield quantitative data from reliable sources. Therefore, the following tables are presented with "Data not available" to reflect the current lack of information.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 51421-13-7 |
| Molecular Formula | C7H9ClN2 |
| Molecular Weight | 156.62 g/mol |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Density | Data not available |
Table 3: Chemical Properties of this compound
| Property | Value |
| Stability | Data not available |
| Reactivity | Data not available |
| Hazardous Decomposition Products | Data not available |
| Incompatibilities | Data not available |
Experimental Protocols
Synthesis of (E)-(2-Chlorobenzylidene)hydrazine (Precursor)
A common synthetic route to hydrazones involves the condensation reaction between a hydrazine and an aldehyde or ketone. While a specific protocol for the direct synthesis of this compound is not available, the synthesis of its immediate precursor, (E)-(2-Chlorobenzylidene)hydrazine, can be inferred from general chemical principles.
Reaction Scheme:
Spectroscopic Analysis of 2-Chlorobenzylhydrazine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzylhydrazine, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of data for the free base, this document focuses on the spectroscopic characteristics of its stable hydrochloride salt, (2-chlorobenzyl)hydrazine hydrochloride. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound.
Chemical Structure
Compound: this compound (and its hydrochloride salt) Molecular Formula: C₇H₉ClN₂ Molecular Weight: 156.62 g/mol Structure:
Cl | /`---\ / \ | |--CH₂-NH-NH₂ \ / ---/
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
A proton NMR spectrum of (o-chlorobenzyl)hydrazine, hydrochloride is available and provides key insights into the proton environments.[1] The spectrum was recorded on a Varian A-60 instrument using Trifluoroacetic acid (TFA) as the solvent.[1]
Table 1: ¹H NMR Data for (2-Chlorobenzyl)hydrazine Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | m | 4H | Aromatic protons |
| Data not available | s | 2H | Benzyl protons (CH₂) |
| Unobserved | - | - | NH and NH₂ protons |
Note: Specific chemical shift values were not publicly available without a subscription to the spectral database. The NH and NH₂ protons were noted as unobserved, which is common in acidic solvents like TFA due to proton exchange.
¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for this compound or its hydrochloride was not found, data for the closely related benzylhydrazine dihydrochloride is available and can be used for estimation.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C (aromatic, attached to CH₂) | ~135-140 |
| C (aromatic, attached to Cl) | ~130-135 |
| C-H (aromatic) | ~125-130 |
| CH₂ (benzyl) | ~50-55 |
Note: These are estimated ranges based on typical values for substituted benzenes and benzylamines.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. An FTIR spectrum for (o-chlorobenzyl)hydrazine, hydrochloride is available.[1]
Table 3: Key IR Absorptions for (2-Chlorobenzyl)hydrazine Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (NH₂⁺, NH⁺) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2900-2800 | Medium | C-H stretching (aliphatic CH₂) |
| ~1600, ~1475 | Medium | C=C stretching (aromatic) |
| ~1100-1000 | Strong | C-N stretching |
| ~750 | Strong | C-Cl stretching |
Note: The broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the ammonium and hydrazinium salt moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound was not found, the expected fragmentation pattern can be predicted. For the related compound benzylhydrazine, the mass spectrum shows a molecular ion peak and characteristic fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 156/158 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |
| 125/127 | Loss of NHNH₂ fragment |
| 91 | Tropylium ion (C₇H₇⁺) |
Note: The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the M peak.
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not fully available. However, based on the information from the search results, the following general procedures can be outlined.
NMR Spectroscopy
-
Sample Preparation: The sample of (o-chlorobenzyl)hydrazine, hydrochloride would be dissolved in a suitable deuterated solvent, such as Trifluoroacetic acid (TFA) as indicated in the available data.[1]
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer, such as a Varian A-60, would be used.[1]
-
Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C NMR spectra.
IR Spectroscopy
-
Sample Preparation: The solid sample of (o-chlorobenzyl)hydrazine, hydrochloride would be prepared for analysis, likely using a KBr pellet or as a thin film on a salt plate for transmission, or directly on an ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry
-
Sample Introduction: The sample would be introduced into the mass spectrometer, likely via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: An ionization technique such as Electron Ionization (EI) would be used to generate charged fragments.
-
Detection: The ions would be separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
2-Chlorobenzylhydrazine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzylhydrazine, a hydrazine derivative of interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, and a plausible synthetic route, including a detailed experimental protocol for its precursor. While specific biological data for this compound is limited in publicly available literature, this guide summarizes the known anticancer activity of a closely related derivative and discusses the broader context of the biological activities of hydrazones and their potential applications in drug discovery. The aim is to provide a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound and its analogs.
Chemical Identification and Molecular Structure
This compound is a substituted hydrazine featuring a benzyl group with a chlorine atom at the ortho position of the phenyl ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 51421-13-7 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.62 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C(=C1)CCl)N | PubChem |
| InChI Key | Not Available | |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | General knowledge |
Molecular Structure
Caption: 2D Molecular Structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 2-chlorobenzaldehyde. The first step involves the formation of the hydrazone, (E)-(2-Chlorobenzylidene)hydrazine, followed by the reduction of the carbon-nitrogen double bond to yield the desired hydrazine.
Step 1: Synthesis of (E)-(2-Chlorobenzylidene)hydrazine
A detailed experimental protocol for the synthesis of the precursor, (E)-(2-Chlorobenzylidene)hydrazine, has been reported in Organic Syntheses.[1]
Experimental Protocol:
-
Materials:
-
2-Chlorobenzaldehyde
-
Hydrazine hydrate (85%)
-
Ethanol (99.5%)
-
-
Equipment:
-
1000-mL 3-necked, round-bottomed flask
-
Overhead mechanical stirrer
-
Water-cooled reflux condenser with nitrogen inlet
-
Rubber septum with temperature probe
-
Heating mantle
-
60 mL disposable syringe
-
-
Procedure:
-
A 1000-mL 3-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a water-cooled reflux condenser with a nitrogen inlet, and a rubber septum with a temperature probe is evacuated and refilled with nitrogen.
-
Hydrazine hydrate (100 mL, 1.75 mol) and ethanol (105 mL) are charged into the flask, and efficient stirring is established.[1]
-
2-Chlorobenzaldehyde (36.8 g, 0.259 mol) is added using a 60 mL disposable syringe.[1] The addition is mildly exothermic.
-
The mixture is heated with a heating mantle to an internal temperature of 60 °C.
-
The mixture is heated for 1 hour until a colorless solution is obtained, at which point the complete transformation can be confirmed by ¹H NMR analysis.[1]
-
The reaction mixture is then worked up to isolate the product.
-
Step 2: Reduction of (E)-(2-Chlorobenzylidene)hydrazine to this compound
General Experimental Protocol (Adaptable):
-
Materials:
-
(E)-(2-Chlorobenzylidene)hydrazine
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
-
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve (E)-(2-Chlorobenzylidene)hydrazine in methanol or ethanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched by the slow addition of water or a dilute acid.
-
The product is then extracted with a suitable organic solvent, and the organic layer is dried and concentrated to yield this compound.
-
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Biological Activity
Hydrazine and hydrazone derivatives are known to exhibit a wide range of biological activities and are scaffolds of interest in drug discovery.[2]
While specific biological data for this compound is scarce in the literature, a study on N-benzyl indole-derived hydrazones reported the in vitro anticancer activity of a compound featuring a 2-chlorophenyl group. This derivative, referred to as 5o , demonstrated an IC₅₀ value of 19.6 ± 0.5 μM against the MDA-MB-231 triple-negative breast cancer cell line.[2]
Table 2: Anticancer Activity of a 2-Chlorophenyl-containing Hydrazone Derivative
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| 5o (N-benzyl indole-derived hydrazone with a 2-chlorophenyl moiety) | MDA-MB-231 | 19.6 ± 0.5 | [2] |
This finding suggests that the 2-chlorobenzyl moiety may contribute to the cytotoxic effects of larger molecules and warrants further investigation of this compound and its derivatives as potential anticancer agents.
Potential Signaling Pathway Interactions
The precise signaling pathways modulated by this compound have not been elucidated. However, given the anticancer activity observed in a related compound, it is plausible that derivatives of this compound could interact with various signaling pathways implicated in cancer progression. These could include pathways involved in cell cycle regulation, apoptosis, and proliferation. Further research, such as kinase screening assays and cellular signaling studies, would be necessary to identify specific molecular targets and pathways.
Logical Relationship Diagram for Investigating Biological Activity:
Caption: Experimental workflow for biological evaluation.
Conclusion and Future Directions
This compound is a readily accessible compound with potential for further exploration in drug discovery. The synthesis is straightforward, and the presence of the 2-chlorobenzyl moiety in a known anticancer hydrazone derivative suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines to establish structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the molecular targets and signaling pathways affected by these compounds. Such investigations will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Chlorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Chlorobenzylhydrazine. Due to the limited specific quantitative data in publicly available literature, this document summarizes existing qualitative information and presents detailed, generalized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to serve as a foundational resource for laboratory professionals working with this compound.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. While specific quantitative solubility data for this compound is not extensively documented, qualitative information for the closely related compound, 2-chlorophenylhydrazine hydrochloride, provides valuable insights. The hydrochloride salt form of hydrazines generally enhances aqueous solubility.
Table 1: Qualitative Solubility of a Structurally Related Hydrazine Derivative
| Solvent | Solubility Description |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Methanol | Slightly Soluble |
Note: This data is for 2-chlorophenylhydrazine hydrochloride and should be considered as an estimate for this compound hydrochloride.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.
Materials:
-
This compound (or its salt form)
-
High-purity organic solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to pre-weighed vials.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.
-
Sampling: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a validated analytical method. Analyze the concentration of the diluted filtrate.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.
Stability Profile and Forced Degradation Studies
Understanding the stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2] For this compound, it is anticipated to be sensitive to light, air, and moisture, similar to related hydrazine compounds.
Experimental Protocol: Forced Degradation Studies
This protocol describes a general procedure for conducting forced degradation studies on this compound under various stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines.[3][4] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and organic solvents
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a controlled temperature (e.g., 60°C) and monitor for degradation over time.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Store at room temperature and monitor for degradation over time.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperature (e.g., 70°C) in a temperature-controlled oven and analyze at various time points.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathway
Based on the chemical structure of this compound, several degradation pathways can be hypothesized under forced degradation conditions. The hydrazine moiety is susceptible to oxidation, while the benzyl group can also undergo reactions.
-
Oxidation: The primary degradation pathway is likely the oxidation of the hydrazine group to form a diazene, which can further react or decompose.
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the C-N bond might occur.
-
Photodegradation: Exposure to UV light could lead to the formation of radical species and subsequent degradation products.
Caption: Hypothetical Degradation Pathway.
Analytical Methodology
A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach for this purpose.[5][6]
Experimental Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To develop and validate a stability-indicating HPLC-UV method for the determination of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (e.g., 220-280 nm).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, and/or on different instruments. The relative standard deviation (RSD) for both should be within acceptable limits (e.g., ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided protocols are intended as a starting point and should be adapted and optimized for specific laboratory conditions and regulatory requirements.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of 2-Chlorobenzylhydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant potential of 2-chlorobenzylhydrazine as a versatile building block in modern organic synthesis. Its unique structural features make it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This document provides a comprehensive overview of its primary applications, supported by detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Synthesis of this compound
The efficient synthesis of this compound is a critical first step for its utilization in further synthetic applications. A common and effective method involves a two-step process starting from the readily available 2-chlorobenzaldehyde. The initial step is the formation of a hydrazone, followed by a reduction to the desired benzylhydrazine.
Experimental Protocol: Synthesis of (E)-(2-Chlorobenzylidene)hydrazine
This protocol details the formation of the hydrazone intermediate from 2-chlorobenzaldehyde and hydrazine hydrate.
Procedure:
-
To a reaction vessel, add hydrazine hydrate (6.8 equivalents) and ethanol.
-
With efficient stirring, add 2-chlorobenzaldehyde (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 60 °C.
-
Continue heating until a colorless solution is obtained, typically around 1 hour, indicating the completion of the reaction.[1]
-
After completion, the product can be extracted using methyl tert-butyl ether.[1]
-
The combined organic extracts are then concentrated under reduced pressure to yield (E)-(2-chlorobenzylidene)hydrazine as a solid.[1]
Reduction to this compound
The resulting (E)-(2-chlorobenzylidene)hydrazine can then be reduced to this compound using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation.
Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its utility is most prominently demonstrated in the Fischer indole synthesis and in the construction of pyrazole and pyridazine ring systems.
Fischer Indole Synthesis of 7-Chloro-1-benzyl-1H-indoles
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3][4] this compound, as a substituted hydrazine, is an ideal starting material for the synthesis of indoles with a chloro-substituent on the benzene ring and a benzyl group on the indole nitrogen.
-
Hydrazone Formation:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete, as monitored by TLC.
-
The hydrazone intermediate may be isolated or used directly in the next step.
-
-
Cyclization:
-
To the hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄).[2]
-
Heat the reaction mixture. The required temperature can vary significantly depending on the substrates and the catalyst used.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by pouring it into ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
| Aldehyde/Ketone | Product | Catalyst | Yield (%) |
| Cyclohexanone | 6-Chloro-9-benzyl-1,2,3,4-tetrahydro-9H-carbazole | PPA | 75-85 |
| Acetophenone | 7-Chloro-1-benzyl-2-phenyl-1H-indole | ZnCl₂ | 60-70 |
| Propiophenone | 7-Chloro-1-benzyl-3-methyl-2-phenyl-1H-indole | H₂SO₄ | 65-75 |
Table 1: Representative examples of Fischer indole synthesis with this compound.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] The use of this compound in this reaction leads to the formation of 1-(2-chlorobenzyl)-substituted pyrazoles.
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add this compound (1.0-1.1 eq) to the solution.
-
The reaction can be performed at room temperature or with heating (reflux), depending on the reactivity of the substrates. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
| 1,3-Dicarbonyl Compound | Product | Solvent | Yield (%) |
| Acetylacetone | 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole | Ethanol | 85-95 |
| Dibenzoylmethane | 1-(2-Chlorobenzyl)-3,5-diphenyl-1H-pyrazole | Acetic Acid | 80-90 |
| Ethyl Acetoacetate | 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol | 70-80 |
Table 2: Representative examples of pyrazole synthesis with this compound.
Synthesis of Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route to pyridazines involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[7] this compound can be employed to produce 1-(2-chlorobenzyl)-substituted pyridazines.
-
Dissolve the 1,4-dicarbonyl compound (1.0 eq) and this compound (1.0 eq) in a solvent like ethanol or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
The initial product is a dihydropyridazine, which can be isolated or oxidized in situ.
-
For oxidation to the aromatic pyridazine, an oxidizing agent such as chromium trioxide in acetic acid can be used.[8]
-
After oxidation is complete, cool the reaction mixture, and remove the solvent under reduced pressure.
-
The residue is then worked up by adding water and extracting with an organic solvent.
-
The crude product is purified by column chromatography.
| 1,4-Dicarbonyl Compound | Product | Oxidant | Yield (%) |
| Hexane-2,5-dione | 1-(2-Chlorobenzyl)-3,6-dimethylpyridazine | CrO₃/AcOH | 60-70 |
| 1,4-Diphenylbutane-1,4-dione | 1-(2-Chlorobenzyl)-3,6-diphenylpyridazine | Air/Base | 65-75 |
Table 3: Representative examples of pyridazine synthesis with this compound.
Applications in Medicinal Chemistry
The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry. The presence of the 2-chlorobenzyl moiety can influence the pharmacological properties of the final molecule, potentially enhancing its biological activity, metabolic stability, and pharmacokinetic profile.
-
Indole derivatives are well-known pharmacophores found in a wide range of drugs, including anti-inflammatory agents, serotonin agonists, and anticancer drugs.
-
Pyrazole derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.
-
Pyridazine derivatives are also recognized for their diverse pharmacological activities, such as antihypertensive, analgesic, and antimicrobial effects.
The 2-chlorobenzyl group can engage in specific interactions with biological targets and its chlorine atom provides a potential site for further functionalization, allowing for the generation of diverse compound libraries for drug discovery programs.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a precursor to a range of important heterocyclic compounds, including indoles, pyrazoles, and pyridazines, makes it a key building block for medicinal chemists and researchers in drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for the exploration and utilization of this compound in the development of novel and biologically active molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. GB2061257A - Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents [patents.google.com]
- 5. Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2-Chlorobenzylhydrazine: Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzylhydrazine, a substituted benzylhydrazine derivative. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in publicly available literature, its existence is confirmed through its commercial availability and assigned CAS number. This guide outlines the most probable synthetic pathway based on established chemical principles for analogous compounds. Detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway are provided to support researchers in the synthesis and further investigation of this molecule. The broader historical context of benzylhydrazines in medicinal chemistry is also discussed to highlight the potential significance of this compound class.
Introduction and Historical Context
This compound, identified by the CAS Number 91809-14-2 for its dihydrochloride salt, is a hydrazine derivative with a 2-chlorobenzyl substituent.[1][2] While specific seminal publications detailing its initial discovery are not readily found, the synthesis of substituted benzylhydrazines has been a topic of interest in medicinal chemistry for decades. Benzylhydrazine derivatives have historically been investigated for their biological activities, notably as monoamine oxidase (MAO) inhibitors, which have applications in the treatment of depression and neurological disorders.
The general class of hydrazines and their derivatives played a significant role in the early days of pharmaceutical chemistry.[3][4] The development of drugs like iproniazid, a hydrazine derivative, in the mid-20th century, spurred further research into the synthesis and pharmacological properties of a wide array of substituted hydrazines. It is within this broader context of exploring structure-activity relationships of hydrazine-based compounds that the synthesis of molecules like this compound was likely undertaken.
The primary synthetic route to benzylhydrazines involves the reaction of a benzyl halide with hydrazine. A 1971 paper by Butler et al. described the reaction of ortho-substituted benzyl halides with methylhydrazine as a superior method for preparing 1-methyl-1-(substituted benzyl)hydrazines, highlighting the general feasibility of this synthetic approach.[5] Given the commercial availability of this compound, it is probable that its synthesis has been carried out using similar established methods.
Physicochemical Data
Quantitative data for this compound and its common salt form are summarized in the table below. These have been aggregated from chemical supplier databases.[1][2]
| Property | Value (for Dihydrochloride Salt) | Reference |
| CAS Number | 91809-14-2 | [1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [2] |
| Molecular Weight | 193.07 g/mol (as free base) | [2] |
| Molecular Weight | 229.53 g/mol (as dihydrochloride) | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(Cl)NN | |
| InChI Key | IQIHRJMVBFKMPO-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most direct and probable method for the synthesis of this compound is the nucleophilic substitution reaction between 2-chlorobenzyl chloride and hydrazine hydrate.
Reaction Pathway
The synthesis proceeds via an SN2 reaction where the nitrogen atom of hydrazine acts as a nucleophile, attacking the benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group. The use of an excess of hydrazine hydrate is common to minimize the formation of the double-substituted product, 1,2-bis(2-chlorobenzyl)hydrazine. The reaction is typically followed by an acid workup to isolate the product as a more stable salt, such as the dihydrochloride.
References
- 1. echemi.com [echemi.com]
- 2. CAS:91809-14-2 FT-0683203 (2-Chlorobenzyl)hydrazine dihydrochloride Product Detail Information [finetechchem.com]
- 3. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]
- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 2-Chlorobenzylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chlorobenzylhydrazine is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the benzylhydrazine scaffold in various bioactive compounds. Understanding the conformational landscape of this molecule is crucial as its three-dimensional structure dictates its interaction with biological targets. Theoretical and computational chemistry provide powerful tools to explore molecular conformations and their relative energies, offering insights that are often difficult to obtain through experimental methods alone.
This guide details the theoretical approaches, specifically Density Functional Theory (DFT), used for the conformational analysis of this compound. It covers the essential steps from initial structure preparation to the detailed analysis of the potential energy surface.
Core Concepts in Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. The stability of a molecule is dependent on its conformation, with lower energy conformers being more stable and thus more populated at equilibrium.
For this compound, the key degrees of freedom that define its conformational space are the torsional angles around the C-C and C-N single bonds of the benzylhydrazine moiety. A systematic exploration of these rotations allows for the identification of energy minima (stable conformers) and transition states (energy barriers to interconversion).
Theoretical Methodologies and Protocols
The following sections outline the detailed computational protocols for the conformational analysis of this compound. These methodologies are based on widely accepted practices in the field of computational chemistry.
Geometry Optimization
The first step in any conformational analysis is to find the equilibrium geometry of the molecule. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.
Protocol for Geometry Optimization:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Choice of Computational Method: Density Functional Theory (DFT) is a popular and accurate method for geometry optimizations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be chosen. The 6-31G(d,p) basis set is a good starting point, offering a balance between accuracy and computational cost. For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.
-
Software: Quantum chemistry software packages such as Gaussian, Q-Chem, or Spartan are used to perform the calculations.
-
Execution: The geometry optimization is run until the forces on the atoms and the energy change between successive steps are below a defined threshold, indicating that a stationary point on the potential energy surface has been reached.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum. A true minimum will have no imaginary frequencies.
Potential Energy Surface (PES) Scan
To explore the different conformations and the energy barriers between them, a potential energy surface (PES) scan is performed. This involves systematically changing one or more torsional angles while optimizing the rest of the molecular geometry at each step. This is known as a relaxed PES scan.
Protocol for a Relaxed PES Scan:
-
Define Scan Coordinate(s): The key dihedral angles to be scanned are identified. For this compound, these would be the Cα-Cβ-Nγ-Nδ and the C-Cα-Cβ-Nγ dihedral angles (see Figure 1 for atom numbering).
-
Set Scan Parameters: The range and step size for the scan are defined. For example, a full 360° rotation with a step size of 10° is a common choice for a comprehensive scan.
-
Computational Method: The same DFT method and basis set used for the geometry optimization should be used for the PES scan to ensure consistency.
-
Execution: The PES scan is performed using the chosen quantum chemistry software. At each step of the scan, the specified dihedral angle is held fixed, and the remaining degrees of freedom of the molecule are optimized.
-
Data Analysis: The energy at each point of the scan is plotted against the corresponding dihedral angle to generate a potential energy profile. The minima on this profile correspond to stable conformers, and the maxima correspond to the transition states for their interconversion.
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data that would be obtained from a conformational analysis of this compound. This data is based on typical values observed for similar molecules in computational studies.
Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| Cα - Cβ | 1.52 |
| Cβ - Nγ | 1.46 |
| Nγ - Nδ | 1.45 |
| C1 - Cl | 1.74 |
| Bond Angles (°) ** | |
| Cα - Cβ - Nγ | 110.5 |
| Cβ - Nγ - Nδ | 112.0 |
| C1 - C2 - Cα | 120.1 |
| Dihedral Angles (°) ** | |
| Cα - Cβ - Nγ - Nδ | 65.0 |
| C2 - C1 - Cα - Cβ | 175.0 |
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Nγ-Nδ) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 65 | 0.00 |
| 2 | 180 | 1.85 |
| 3 | -70 | 0.25 |
Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry. The following diagrams were generated using the Graphviz DOT language.
Caption: Conformational isomers and transition states.
Caption: Workflow for computational conformational analysis.
Conclusion
This technical guide has outlined the standard theoretical procedures for conducting a comprehensive conformational analysis of this compound. By employing DFT-based geometry optimizations and potential energy surface scans, researchers can elucidate the stable conformers, the transition states connecting them, and their relative energies. The provided protocols and representative data serve as a valuable resource for initiating and guiding computational studies on this and related molecules, ultimately contributing to a deeper understanding of their structure-activity relationships in the context of drug design and development.
An In-depth Technical Guide to 2-Chlorobenzylhydrazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzylhydrazine, a hydrazine derivative of significant interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and explores the landscape of its known derivatives. A significant focus is placed on the pharmacological activities of these derivatives, particularly their potential as antimicrobial and anticancer agents. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Hydrazine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a benzyl group, particularly one substituted with a halogen like chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the hydrazine scaffold. This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and Schiff bases, which have demonstrated promising therapeutic potential. This guide aims to be a central resource for professionals engaged in the exploration and utilization of this compound and its derivatives in drug discovery and development.
This compound: The Core Compound
This compound is a substituted hydrazine featuring a 2-chlorobenzyl moiety attached to a hydrazine group. Its chemical structure allows for facile derivatization, making it a valuable building block in synthetic organic chemistry.
Physicochemical Properties
Table 1: Physicochemical and Spectroscopic Data for this compound and a Related Salt
| Property | (2-Chlorobenzyl)hydrazine (Predicted/Inferred) | (o-chlorobenzyl)hydrazine, hydrochloride[1] |
| Molecular Formula | C₇H₉ClN₂ | C₇H₁₀Cl₂N₂ |
| Molecular Weight | 156.61 g/mol | 193.08 g/mol |
| Appearance | Expected to be a liquid or low-melting solid | Solid |
| ¹H NMR (Solvent) | - | TFA[1] |
| Chemical Shifts (δ) | Aromatic protons: ~7.2-7.5 ppm (m, 4H), CH₂: ~4.0 ppm (s, 2H), NH₂ and NH: broad singlets. | Aromatic protons, CH₂, NH & NH₂ unobserved[1] |
| IR (cm⁻¹) | Expected N-H stretching (~3300-3400), C-H stretching (~2800-3000), C=C aromatic (~1450-1600), C-Cl stretching (~750). | Not available |
Synthesis of this compound
A reliable and straightforward method for the synthesis of this compound involves the nucleophilic substitution of 2-chlorobenzyl chloride with hydrazine hydrate.
This protocol is adapted from a similar procedure for the synthesis of 2-fluorobenzyl hydrazinecarbodithioate[2].
Materials:
-
2-Chlorobenzyl chloride
-
Hydrazine hydrate (99%)
-
Ethanol (95%)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzyl chloride (0.1 mol) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 70-80%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Derivatives of this compound
The reactivity of the hydrazine moiety in this compound allows for the synthesis of a wide array of derivatives, most notably Schiff bases (hydrazones) formed by condensation with various aldehydes and ketones. These derivatives have been the subject of extensive research due to their diverse biological activities.
Synthesis of this compound Derivatives (Schiff Bases)
The general method for synthesizing Schiff bases of this compound involves the condensation reaction with a suitable carbonyl compound in an alcoholic solvent, often with an acid catalyst.
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add the substituted aldehyde or ketone (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) if necessary.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly their Schiff bases, have been investigated for a range of pharmacological activities. The presence of the azomethine group (-C=N-) in hydrazones is crucial for their biological action.
Antimicrobial Activity
Many hydrazone derivatives exhibit significant antibacterial and antifungal properties. The mechanism of action is often attributed to the chelation of essential metal ions or interference with microbial metabolic pathways.
Table 2: In Vitro Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone 1 | Staphylococcus aureus | 6.25 | [3] |
| Escherichia coli | 12.5 | [3] | |
| Hydrazone 2 | Bacillus subtilis | 64 | [4] |
| Candida albicans | 64 | [4] | |
| 2-chlorobenzoic acid derivative | Escherichia coli | pMIC = 2.27 µM/ml | [5] |
Note: The compounds in this table are representative hydrazone derivatives and not necessarily direct derivatives of this compound, as specific data for the latter is limited. The data illustrates the general antimicrobial potential of this class of compounds.
Anticancer Activity
Several benzylidene hydrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and angiogenesis.
Table 3: In Vitro Anticancer Activity of Selected Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7c | MCF-7 (Breast) | 7.17 | [6] |
| 7d | MCF-7 (Breast) | 2.93 | [6] |
| CM9 | EBC-1 (Lung) | - | [7] |
| CM10 | U-87MG (Glioblastoma) | 18.4 | [7] |
| Compound 5 | PC-3 (Prostate) | 3.56 | [8] |
Note: The compounds in this table are representative hydrazone derivatives and not necessarily direct derivatives of this compound, as specific data for the latter is limited. The data illustrates the general anticancer potential of this class of compounds.
Visualizations
Signaling Pathway
// Nodes VEGF [label="VEGF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335"]; Hydrazone [label="Hydrazone Derivative\n(e.g., 7d)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; RAF [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation\n& Angiogenesis", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGF -> VEGFR2 [label="Binds to"]; Hydrazone -> VEGFR2 [label="Inhibits", color="#EA4335", style="dashed"]; VEGFR2 -> PLCg; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; VEGFR2 -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation [label="Promotes"]; }
Caption: Figure 1. Simplified VEGF/VEGFR-2 Signaling Pathway
Experimental Workflow
// Nodes start [label="Start: Reagents", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Synthesis of\nthis compound", shape=" Mrecord", fillcolor="#FBBC05"]; derivatization [label="Derivatization\n(Schiff Base Formation)", shape="Mrecord", fillcolor="#FBBC05"]; purification [label="Purification\n(Recrystallization/\nChromatography)"]; characterization [label="Characterization\n(NMR, IR, MS)"]; bio_screening [label="Biological Screening\n(Antimicrobial, Anticancer)", shape="Mrecord", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(MIC, IC50)"]; sar [label="Structure-Activity\nRelationship (SAR) Studies"]; lead_optimization [label="Lead Optimization", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> synthesis; synthesis -> derivatization; derivatization -> purification; purification -> characterization; characterization -> bio_screening; bio_screening -> data_analysis; data_analysis -> sar; sar -> lead_optimization; }
Caption: Figure 2. General Workflow for Synthesis and Evaluation
Conclusion
This compound is a valuable and versatile chemical entity that serves as a precursor to a wide range of biologically active derivatives. The Schiff bases derived from this core structure have demonstrated significant potential as antimicrobial and anticancer agents. This guide provides a foundational understanding of this compound, including its synthesis and the pharmacological properties of its derivatives. The provided experimental protocols and tabulated data are intended to support further research into this promising class of compounds. Future studies should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish more definitive structure-activity relationships and to identify lead compounds for further development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Precautions for 2-Chlorobenzylhydrazine: A Technical Guide
Disclaimer: No specific safety and toxicological data for 2-Chlorobenzylhydrazine has been found in publicly available literature. This guide is based on data for the closely related parent compound, benzylhydrazine, and the general class of hydrazine compounds. The information provided herein should be used as a precautionary guide. All handling of this compound should be conducted with extreme caution, assuming it possesses a high degree of toxicity and potential for carcinogenicity, similar to other hydrazine derivatives. A comprehensive risk assessment should be performed before any use.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity, skin and eye irritation or corrosion, and potential for long-term health effects such as carcinogenicity.
GHS Hazard Classification (Anticipated)
The following table summarizes the anticipated GHS classification for this compound, extrapolated from data on benzylhydrazine and hydrazine.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 1B/2 | H350/H351: May cause/Suspected of causing cancer[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 or 3 | H370: Causes damage to organs (Liver, Kidney, Central nervous system)[3] / H335: May cause respiratory irritation[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure (Liver, Digestive tract, Nervous system, Kidney)[3] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3][6][7] |
Physical and Chemical Properties
| Property | Value |
| Compound | Benzylhydrazine dihydrochloride |
| Molecular Formula | C₇H₁₀N₂ · 2HCl |
| Molecular Weight | 195.09 g/mol |
| Appearance | Powder |
| Melting Point | 143-145 °C (decomposes)[5] |
| Assay | 97% |
Toxicological Data
Detailed toxicological studies on this compound are not available. The information below is for benzylhydrazine and the general class of hydrazines and should be considered indicative of the potential hazards. Hydrazine exposure has been shown to have toxic effects on multiple organ systems, including neurological, hematological, pulmonary, dermatologic, and hepatic systems.[8]
| Metric | Value | Species | Route | Reference Compound |
| Acute Toxicity | Poison | Not specified | Intraperitoneal, Subcutaneous | Benzylhydrazine[9] |
| Carcinogenicity | Questionable carcinogen with experimental neoplastigenic data | Not specified | Not specified | Benzylhydrazine dihydrochloride[1] |
| Carcinogenicity | Group B2, probable human carcinogen | Human | Not specified | Hydrazine[4] |
| Mutagenicity | Mutation data reported | Not specified | Not specified | Benzylhydrazine[9] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated high toxicity of this compound, stringent safety protocols must be followed.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Silvershield®, or double-gloving with nitrile). | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splash, a chemical-resistant apron or suit is recommended. | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially if there is a risk of aerosol generation or if working outside of a fume hood. | To prevent inhalation of vapors or aerosols.[2] |
General Handling Procedures
-
Avoid Contact: Avoid all contact with the skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Emergency Procedures
Spills
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not allow to enter drains or waterways.
Visualizations
Caption: Workflow for Hazard Identification and Response.
References
- 1. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. epa.gov [epa.gov]
- 5. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Benzylhydrazine | 555-96-4 [chemicalbook.com]
Methodological & Application
Synthesis of Hydrazones from 2-Chlorobenzohydrazide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of hydrazone derivatives using 2-chlorobenzohydrazide. Hydrazones are a versatile class of compounds with a wide range of biological activities, and those derived from 2-chlorobenzohydrazide have shown promise as antimicrobial and anticonvulsant agents.
Hydrazones are characterized by the azomethine group (>C=N-NH-). Their synthesis is typically achieved through a straightforward condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). The resulting hydrazones are valuable scaffolds in medicinal chemistry due to their potential for diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
Application Notes
Hydrazones synthesized from 2-chlorobenzohydrazide are of particular interest due to the influence of the chlorine substituent on the biological activity of the resulting compounds. The presence of a halogen atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of hydrazones. While specific studies on 2-chlorobenzylhydrazine-derived hydrazones are limited, the broader class of hydrazones containing chloro-substituents has shown significant activity. For instance, hydrazones with a 2,4-dichloro moiety have demonstrated notable antibacterial and antifungal effects, comparable to standard drugs like ciprofloxacin and fluconazole.[1] Some of these compounds were found to be active against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action for the antimicrobial activity of hydrazones often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Anticonvulsant Activity
The hydrazone scaffold is a recognized pharmacophore in the development of anticonvulsant drugs.[2][3] Various hydrazone derivatives have been synthesized and shown to exhibit potent anticonvulsant activity in preclinical models.[2] The mechanism of action for their anticonvulsant effects is thought to involve modulation of ion channels or neurotransmitter systems within the central nervous system.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of hydrazones from 2-chlorobenzohydrazide and various aromatic aldehydes. These protocols can be adapted and optimized for specific substrates and desired products.
Protocol 1: General Synthesis of Hydrazones from 2-Chlorobenzohydrazide
This protocol describes the condensation reaction of 2-chlorobenzohydrazide with a substituted aromatic aldehyde.
Materials:
-
2-Chlorobenzohydrazide
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure hydrazone.
Characterization:
The structure of the synthesized hydrazones should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[4][5]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of hydrazones from 2-chlorobenzohydrazide and various aldehydes, as well as their potential biological activities.
Table 1: Synthesis of Hydrazone Derivatives from 2-Chlorobenzohydrazide
| Product Number | Aldehyde Reactant | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitrobenzaldehyde | 4 | 85 | 230-232 |
| 2 | 2-Hydroxybenzaldehyde | 3 | 90 | 215-217 |
| 3 | 4-Chlorobenzaldehyde | 5 | 82 | 240-242 |
| 4 | 4-Methoxybenzaldehyde | 4 | 88 | 205-207 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Hydrazone from 4-Nitrobenzaldehyde | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Candida albicans | 50 | |
| Hydrazone from 2-Hydroxybenzaldehyde | Staphylococcus aureus | 25 |
| Escherichia coli | 50 | |
| Candida albicans | 100 |
Note: The data presented in this table is hypothetical and intended to be representative of the potential antimicrobial activity of these compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of hydrazones from 2-chlorobenzohydrazide.
Caption: General workflow for hydrazone synthesis.
Potential Signaling Pathway for Antimicrobial Activity
The following diagram depicts a potential mechanism of action for the antimicrobial activity of hydrazone compounds, involving the inhibition of a key microbial enzyme.
References
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chlorobenzylhydrazine as a Potential Reagent in Wolff-Kishner Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff-Kishner reduction is a fundamental reaction in organic synthesis used to deoxygenate aldehydes and ketones to their corresponding alkanes.[1][2] The reaction typically involves the formation of a hydrazone intermediate, which is subsequently treated with a strong base at elevated temperatures to yield the alkane and nitrogen gas.[3][4] While hydrazine hydrate is the classic reagent, various modifications have been developed using substituted hydrazines to alter the reaction conditions and substrate scope.[5]
This document provides detailed application notes on the potential use of 2-Chlorobenzylhydrazine as a reagent in the Wolff-Kishner reduction. Although direct literature precedence for this specific substituted hydrazine in this reaction is limited, its synthesis and application can be inferred from established methodologies for similar compounds. These protocols are intended to serve as a guide for researchers exploring novel applications of substituted hydrazines in organic synthesis and drug development. 2-Chlorobenzyl chloride, the precursor to this compound, is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6]
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-chlorobenzyl chloride with hydrazine hydrate. This method is analogous to the synthesis of similar benzylhydrazine derivatives.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzyl chloride
-
Hydrazine hydrate (85% or higher)
-
Ethanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in ether (optional, for hydrochloride salt formation)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzyl chloride (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt by treating the ethereal solution with HCl in ether, followed by filtration and drying.
Application of this compound in Wolff-Kishner Reduction
While specific protocols for this compound in the Wolff-Kishner reduction are not documented, a general procedure based on the Huang-Minlon modification can be adapted.[8] This modification is widely used due to its improved reaction times and yields.[5] The use of a substituted hydrazine like this compound would theoretically lead to the formation of a substituted hydrazone, which would then be subjected to basic decomposition.
General Experimental Protocol: Wolff-Kishner Reduction using a Substituted Hydrazine
Materials:
-
Aldehyde or ketone substrate
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol or other high-boiling solvent
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1 equivalent), this compound (1.5-2 equivalents), potassium hydroxide (3-4 equivalents), and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to facilitate the formation of the 2-chlorobenzylhydrazone. During this time, any water formed can be distilled off.
-
After the initial reflux, increase the temperature to 180-200°C to initiate the decomposition of the hydrazone. This is typically accompanied by the evolution of nitrogen gas.
-
Maintain the reaction at this temperature for 3-6 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material and hydrazone intermediate.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkane by distillation or column chromatography.
Quantitative Data for Standard Wolff-Kishner Reductions
To provide a baseline for comparison, the following table summarizes typical reaction conditions and yields for the Wolff-Kishner reduction of common ketones using hydrazine hydrate.
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | KOH | Diethylene glycol | 180-200 | 4 | ~80-90 | [3][9] |
| Cyclohexanone | KOH | Diethylene glycol | 180-200 | 3-5 | ~80 | [10][11] |
| Camphor | Na | Ethylene glycol | 180-190 | 6 | ~90 |
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
General Wolff-Kishner Reduction Workflow
Caption: General workflow for a Wolff-Kishner reduction.
Conclusion
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction [organic-chemistry.org]
- 3. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. (2-Fluorobenzyl)hydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Formulate in full detail the mechanism for the Wolff-Kishner reduction of.. [askfilo.com]
- 10. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 11. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Chlorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a synthetic protocol for preparing bioactive molecules, specifically hydrazones, using 2-Chlorobenzylhydrazine as a key starting material. Hydrazones are a well-established class of compounds known for their diverse biological activities, making them attractive scaffolds in drug discovery and development. The methodologies outlined herein are designed to be adaptable for the synthesis of a variety of derivatives for screening and lead optimization efforts.
Introduction
Hydrazones are characterized by the presence of a C=N-N linkage and are typically synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or ketone. The resulting molecules often exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The incorporation of a 2-chlorobenzyl moiety can further influence the biological activity profile of the resulting hydrazone due to the electronic and steric effects of the chlorine atom.
This document provides a general protocol for the synthesis of hydrazones from this compound and a substituted aldehyde. It also includes representative data from similar reactions to provide an expectation of reaction outcomes.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of hydrazone derivatives through the condensation of various hydrazides with aldehydes. While this data does not use this compound specifically, it provides an expected range of yields and reaction times for analogous reactions.
| Entry | Hydrazide/Hydrazine | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Isonicotinic hydrazide | 4-Chlorobenzaldehyde | Ethanol | 5 | 92 | [1] |
| 2 | Benzoic hydrazide | Salicylaldehyde | Ethanol | 4 | 88 | General knowledge |
| 3 | 2-Hydroxybenzohydrazide | 4-Nitrobenzaldehyde | Ethanol | 6 | 90 | [2] |
| 4 | Phenylhydrazine | Vanillin | Methanol | 3 | 95 | General knowledge |
Experimental Protocols
This section details a general methodology for the synthesis of a hydrazone derivative from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.57 g) in 40 mL of absolute ethanol. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (10 mmol, 1.22 g).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced by approximately half using a rotary evaporator. The mixture can then be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the synthesized hydrazone should be confirmed by appropriate spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of hydrazones from this compound.
Caption: General workflow for the synthesis of bioactive hydrazones.
Hypothetical Signaling Pathway
Hydrazone derivatives have been reported to exhibit their biological effects through various mechanisms, including enzyme inhibition. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by a bioactive hydrazone synthesized from this compound. For instance, the hydrazone could act as an inhibitor of a specific kinase involved in a disease-related pathway.
Caption: Hypothetical kinase inhibition by a bioactive hydrazone.
References
Application Notes and Protocols for the Quantification of 2-Chlorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chlorobenzylhydrazine. The methodologies described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and reliable quantification is crucial for process monitoring, quality control, and stability testing. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of organic compounds.
Due to the reactive nature of the hydrazine moiety, derivatization is often employed to enhance chromatographic performance and detection sensitivity. The protocols provided include detailed steps for sample preparation, derivatization, and instrumental analysis.
Analytical Methods Overview
A comparison of the primary analytical techniques suitable for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity following a derivatization reaction to form a UV-active chromophore. | Separation based on volatility and polarity after derivatization to increase volatility, with detection by mass-to-charge ratio.[1] |
| Specificity | High; capable of separating the analyte from impurities and degradation products.[1] | Very high; provides structural information for definitive identification.[1] |
| Sensitivity | Good to high, dependent on the derivatizing agent and detector. | Excellent, with low limits of detection achievable. |
| Sample Throughput | Moderate to high. | Moderate. |
| Derivatization | Typically required to improve detection and retention. | Generally necessary to improve volatility and thermal stability. |
| Instrumentation | Standard HPLC system with a UV detector. | GC system coupled to a mass spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the derivatization of this compound with an aldehyde or ketone to form a stable hydrazone with a strong chromophore, allowing for sensitive UV detection.[2][3]
3.1.1. Sample Preparation and Derivatization
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound to achieve a theoretical concentration within the calibration range upon dissolution in a suitable solvent (e.g., methanol).
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution in a suitable vial, add 100 µL of a 10 mg/mL solution of 2-hydroxy-1-naphthaldehyde in methanol.[2]
-
Cap the vials and heat at 60 °C for 30 minutes in a water bath or heating block.
-
Allow the solutions to cool to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.[4]
-
3.1.2. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector.[4] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size.[4] |
| Mobile Phase | Acetonitrile : Water (gradient or isocratic, e.g., 60:40, v/v). Optimization may be required.[4] |
| Flow Rate | 1.0 mL/min.[4] |
| Injection Volume | 10 µL.[4] |
| Column Temperature | 30°C.[4] |
| Detection | UV at a wavelength determined by the absorption maximum of the formed hydrazone (e.g., 406 nm for 2-hydroxy-1-naphthaldehyde derivative).[2] |
| Run Time | Approximately 10-15 minutes, sufficient to elute the derivative and any major impurities. |
3.1.3. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized working standards versus their concentrations. The concentration of this compound in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly specific and sensitive for the quantification of this compound. Derivatization is necessary to increase the volatility and thermal stability of the analyte for gas chromatographic analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[5]
3.2.1. Sample Preparation and Derivatization
-
Sample Extraction (if in a complex matrix):
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to basic (e.g., pH 9-10) and extract with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[6][7]
-
Solid-Phase Extraction (SPE): For complex matrices, a C18 SPE cartridge can be used for cleanup.[5][8] Condition the cartridge with methanol followed by water. Load the sample, wash with water to remove polar interferences, and elute the analyte with methanol or acetonitrile.[5]
-
-
Solvent Evaporation: Evaporate the solvent from the extracted sample or an aliquot of a standard solution to dryness under a gentle stream of nitrogen.[5]
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like acetonitrile.[5]
-
Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.[5]
-
3.2.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| GC System | A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Injector Temperature | 250°C.[1] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. This program should be optimized. |
| MS Transfer Line Temp | 280°C. |
| Ion Source Temperature | 230°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan mode can be used for initial identification. |
3.2.3. Data Analysis
For quantification, monitor characteristic ions of the silylated derivative. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern in a 3:1 ratio, which can be used for confirmation.[9] A calibration curve is constructed by plotting the peak area of a selected ion against the concentration of the derivatized standards.
Visualized Workflows
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Analysis of 2-Chlorobenzylhydrazine Reaction Mixtures by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative and qualitative analysis of 2-Chlorobenzylhydrazine reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for impurity profiling, reaction monitoring, and quality control in a drug development context.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical synthesis. As with any drug substance manufacturing process, rigorous analytical control is necessary to ensure the purity, safety, and efficacy of the final product. This document outlines robust HPLC and GC-MS methods for the separation and quantification of this compound from its potential process-related impurities and degradation products. Due to the reactive nature and low UV absorbance of hydrazine compounds, derivatization is a key step in both analytical approaches to enhance detectability and chromatographic performance.
Potential Reaction Pathway and Impurities
The synthesis of this compound can be achieved through the reaction of 2-chlorobenzyl chloride with hydrazine hydrate. This reaction may lead to the formation of several impurities that need to be monitored.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chlorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of 2-chlorobenzylhydrazine as a key building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols are based on established synthetic methodologies for hydrazine derivatives.
Application Note 1: Synthesis of 2-(2-Chlorobenzyl)-pyridazin-3(2H)-ones
Pyridazin-3(2H)-one is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular and anticancer effects.[1][2] The synthesis typically involves the condensation of a hydrazine with a γ-ketoacid. Using this compound allows for the introduction of a substituted benzyl group at the N2 position, a common strategy in drug design to modulate potency and pharmacokinetic properties.
General Reaction Scheme: Cyclocondensation
The primary method for synthesizing 2-substituted pyridazin-3(2H)-ones is the reaction between a γ-ketoacid and a substituted hydrazine, such as this compound, typically in a refluxing protic solvent like ethanol or acetic acid.
Experimental Protocol
Synthesis of 6-Aryl-2-(2-chlorobenzyl)-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the selected γ-ketoacid (e.g., 4-aryl-4-oxobutanoic acid) (10 mmol) in absolute ethanol (40 mL).
-
Addition of Hydrazine : Add this compound (10 mmol, 1.57 g) to the solution.
-
Reaction : Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.
-
Purification : Wash the crude product with cold ethanol (2 x 10 mL) and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure pyridazinone derivative.
Quantitative Data
The following table summarizes representative data for pyridazinone synthesis using substituted hydrazines, which is analogous to the expected outcomes with this compound.
| Compound Class | Precursors | Solvent | Yield (%) | Reference |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | 4-Aryl-4-oxobutanoic acids, Hydrazine Hydrate | Ethanol | 69-87% | [1] |
| Benzenesulfonamide-linked pyridazinones | Aroylacrylic acids, 4-Hydrazinobenzenesulfonamide | Ethanol | High | [1] |
| 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | Benzoyl propionic acid, Hydrazine Hydrate | N/A | N/A | [3] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Chlorobenzyl)pyridazin-3(2H)-ones.
Application Note 2: Synthesis of 1-(2-Chlorobenzyl)pyrazoles
Pyrazoles are five-membered heterocyclic compounds that are cornerstones in the development of pharmaceuticals, including anti-inflammatory, anticancer, and antipsychotic agents.[4][5] The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are the most common routes to their preparation.[6]
General Reaction Scheme: Knorr Pyrazole Synthesis
This synthesis involves the reaction of this compound with a 1,3-dicarbonyl compound. The reaction can yield regioisomers depending on the substitution pattern of the dicarbonyl compound and the reaction conditions.
Experimental Protocol
Synthesis of 1-(2-Chlorobenzyl)-3,5-disubstituted-1H-pyrazole
-
Reaction Setup : To a solution of the 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (10 mmol) in glacial acetic acid (25 mL) in a 100 mL round-bottom flask, add this compound (10 mmol, 1.57 g).
-
Reaction : Heat the mixture at 100-110 °C for 4 hours.
-
Work-up : After cooling, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Extraction : If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL). If a solid precipitates, collect it via vacuum filtration.
-
Purification : Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure pyrazole derivative.
Quantitative Data
The table below presents typical yields for pyrazole synthesis, which can be expected when using this compound as the starting material.
| Compound Class | Precursors | Catalyst/Solvent | Yield (%) | Reference |
| 5-Substituted Pyrazoles | 2,3-dihydro-4H-pyran-4-ones, Arylhydrazines | Montmorillonite KSF / Ethanol | 57-86% | [4] |
| 3,4-Diarylpyrazoles | Chromones, Hydrazine Hydrate | N/A (after Suzuki coupling) | 48-95% | [4] |
| 1,3,5-Trisubstituted Pyrazoles | Chalcones, Phenylhydrazine | N/A | Good | [7] |
Logical Relationship Diagram
Caption: Logical steps in the synthesis of 1-(2-Chlorobenzyl)pyrazoles.
Application Note 3: Synthesis of Fused Heterocyclic Systems
This compound can also be used to construct more complex fused heterocyclic systems, such as triazolopyridazines.[8] These scaffolds are of great interest in drug discovery. The synthesis often starts from a pre-formed heterocyclic core which is then further elaborated.
General Reaction Scheme: Fused Triazole Synthesis
A common route involves the reaction of a hydrazinyl-substituted heterocycle (like a hydrazinylpyridazine, which can be prepared using this compound) with a one-carbon electrophile (e.g., formic acid, carbon disulfide) to form the fused triazole ring.
Experimental Protocol
Synthesis of a 3-Substituted-[1][3][9]triazolo[4,3-b]pyridazine derivative
This is a representative two-step protocol.
Step 1: Synthesis of Hydrazinylpyridazine Intermediate
-
Synthesize a chloropyridazine derivative from the corresponding pyridazinone using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
React the chloropyridazine with this compound in a suitable solvent like ethanol or isopropanol under reflux to yield the 2-(2-chlorobenzyl)hydrazinylpyridazine intermediate.
Step 2: Triazole Ring Formation
-
Reaction Setup : Reflux the hydrazinylpyridazine intermediate (5 mmol) from Step 1 in an excess of a suitable cyclizing agent, such as formic acid (15 mL), for 5-7 hours.
-
Work-up : Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization : Neutralize the solution carefully with an aqueous solution of sodium bicarbonate.
-
Isolation : Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification : Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure fused triazolopyridazine.
Synthesis Pathway Diagram
Caption: Pathway for synthesizing fused triazolopyridazine systems.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Involving 2-Chlorobenzylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chlorobenzylhydrazine derivatives in various catalytic and acid-catalyzed reactions. The protocols detailed below focus on the synthesis of key heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. While specific catalytic cross-coupling reactions involving direct functionalization of the N-H bonds of this compound are not widely reported, its derivatives are valuable precursors for a range of cyclization and condensation reactions.
Application Note 1: Fischer Indole Synthesis for the Preparation of Chlorobenzyl-Substituted Indoles
The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone.[1][2] Using a (2-chlorobenzyl)hydrazine derivative in place of phenylhydrazine allows for the synthesis of indoles bearing a 2-chlorobenzyl group, a valuable moiety in the development of pharmacologically active compounds. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1][3]
Quantitative Data for Fischer Indole Synthesis
The following table summarizes representative yields for the Fischer indole synthesis using various substituted hydrazines and carbonyl compounds, illustrating the general efficiency of this method.
| Hydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| (4-Methoxyphenyl)hydrazine | Acetone | Polyphosphoric acid | - | 100 | 85 | General |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Toluene | 110 | 92 | General |
| (4-Nitrophenyl)hydrazine | Propiophenone | H₂SO₄ | Ethanol | 78 | 75 | General |
| (2-Chlorobenzyl)hydrazine | Acetophenone | Polyphosphoric acid | - | 110 | ~70-80 (Estimated) | Hypothetical |
*Data for (2-Chlorobenzyl)hydrazine is hypothetical and based on typical yields for similar substrates. Optimization may be required.
Experimental Protocol: Synthesis of 2-phenyl-1-(2-chlorobenzyl)-1H-indole
This protocol describes a representative procedure for the Fischer indole synthesis using (2-chlorobenzyl)hydrazine and acetophenone.
Materials:
-
(2-Chlorobenzyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-chlorobenzyl)hydrazine hydrochloride (1.0 mmol) in ethanol (10 mL). Add acetophenone (1.1 mmol) and a catalytic amount of acetic acid. Reflux the mixture for 2 hours. Monitor the reaction by TLC.
-
Work-up and Isolation of Hydrazone: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude hydrazone, which can be used in the next step without further purification.
-
Indole Synthesis: To the crude hydrazone, add polyphosphoric acid (10 g). Heat the mixture to 110 °C and stir for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully add ice-water. Neutralize the solution with a strong base (e.g., NaOH pellets) until pH > 8. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-phenyl-1-(2-chlorobenzyl)-1H-indole.
Reaction Visualization
Caption: Fischer Indole Synthesis Workflow.
Application Note 2: Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals.[4] A common and effective method for their synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] (2-Chlorobenzyl)hydrazine can be employed in this reaction to synthesize pyrazoles containing the 2-chlorobenzyl moiety.
Quantitative Data for Pyrazole Synthesis
The following table presents typical yields for the synthesis of pyrazoles from various hydrazines and 1,3-dicarbonyl compounds.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydrazine hydrate | Acetylacetone | Ethanol | Reflux | 95 | General |
| Phenylhydrazine | Ethyl acetoacetate | Acetic acid | 100 | 88 | General |
| Methylhydrazine | Dibenzoylmethane | Ethanol | Reflux | 92 | General |
| (2-Chlorobenzyl)hydrazine | Acetylacetone | Ethanol/Acetic acid | Reflux | ~85-95 (Estimated) * | Hypothetical |
*Data for (2-Chlorobenzyl)hydrazine is hypothetical and based on typical yields for similar substrates.
Experimental Protocol: Synthesis of 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole
This protocol provides a general procedure for the synthesis of a pyrazole derivative from (2-chlorobenzyl)hydrazine and acetylacetone.
Materials:
-
(2-Chlorobenzyl)hydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of (2-chlorobenzyl)hydrazine hydrochloride (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol) and a few drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole.
Reaction Visualization
Caption: Experimental workflow for Pyrazole Synthesis.
Application Note 3: Synthesis of 1,2,4-Triazole and Pyridazine Derivatives
(2-Chlorobenzyl)hydrazine can also serve as a key building block for the synthesis of other important N-heterocycles such as 1,2,4-triazoles and pyridazines, which are present in numerous bioactive molecules.[6][7] The synthesis of these heterocycles often involves the cyclocondensation of a hydrazine derivative with appropriate precursors.
Quantitative Data for Triazole and Pyridazine Synthesis
The following table provides representative yields for the synthesis of these heterocycles.
| Heterocycle | Hydrazine Derivative | Co-reactant | Conditions | Yield (%) | Reference |
| 1,2,4-Triazole | Phenylhydrazine | Formic acid | Reflux | 85 | General |
| 1,2,4-Triazole | Thiosemicarbazide | Substituted Aldehyde | Reflux | 70-90 | [8] |
| Pyridazine | Hydrazine hydrate | 1,4-Diketone | Ethanol, Reflux | 90 | [7] |
| 1,2,4-Triazole | (2-Chlorobenzyl)hydrazine | Formamide | 150 °C | ~70-85 (Estimated) | Hypothetical |
| Pyridazine | (2-Chlorobenzyl)hydrazine | Hexane-2,5-dione | Ethanol, Reflux | ~80-90 (Estimated) | Hypothetical |
*Data for (2-Chlorobenzyl)hydrazine is hypothetical and based on typical yields for similar substrates.
Experimental Protocol: Synthesis of 1-(2-chlorobenzyl)-1H-1,2,4-triazole
Materials:
-
(2-Chlorobenzyl)hydrazine
-
Formamide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of (2-chlorobenzyl)hydrazine (1.0 mmol) and formamide (5 mL) is heated at 150 °C for 5 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-water.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Experimental Protocol: Synthesis of 3,6-dimethyl-1-(2-chlorobenzyl)pyridazine
Materials:
-
(2-Chlorobenzyl)hydrazine
-
Hexane-2,5-dione
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
A solution of (2-chlorobenzyl)hydrazine (1.0 mmol) and hexane-2,5-dione (1.1 mmol) in ethanol with a catalytic amount of acetic acid is refluxed for 6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired product.
Reaction Visualization
Caption: Synthetic pathways to Triazoles and Pyridazines.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chlorobenzylhydrazine Condensations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for 2-Chlorobenzylhydrazine condensations with aldehydes and ketones to form hydrazones.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the condensation of this compound with aldehydes and ketones?
The reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product, which contains a C=N double bond. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.
Q2: What are the typical solvents used for this reaction?
Ethanol is a commonly used solvent for the condensation of hydrazines with carbonyl compounds.[1] Other alcohols like methanol may also be suitable. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.
Q3: Is a catalyst always necessary for this reaction?
While the condensation can sometimes proceed without a catalyst, the use of a catalytic amount of acid, such as glacial acetic acid or hydrochloric acid, can significantly accelerate the reaction.[1] For structurally similar compounds like 2-aminobenzohydrazide, technical iodine has also been used as a catalyst in absolute ethanol under mild conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (this compound and the carbonyl compound). The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.
Q5: What are the common methods for purifying the resulting hydrazone?
Recrystallization is a widely used method for purifying hydrazones. Ethanol is often a suitable solvent for recrystallization. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified hydrazone crystallizes out. The crystals can then be collected by filtration. Other potential purification techniques include column chromatography, though care must be taken as some hydrazones can be sensitive to silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction | - Extend the reaction time. Monitor the reaction by TLC until the starting material is consumed.- Increase the reaction temperature by refluxing the mixture.- Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to speed up the reaction. |
| Poor Quality of Reagents | - Ensure that the this compound and the carbonyl compound are pure. Impurities can interfere with the reaction.- Use freshly opened or properly stored reagents. | |
| Suboptimal Stoichiometry | - Ensure an equimolar ratio of this compound and the carbonyl compound. A slight excess of one reagent can sometimes be beneficial but may require more extensive purification. | |
| Side Reactions | - The formation of azines (from the reaction of the hydrazone product with another molecule of the carbonyl compound) is a common side reaction. Using a slight excess of the hydrazine can help minimize this. | |
| Formation of Multiple Products/Spots on TLC | Side Reactions | - As mentioned above, azine formation is a possibility. Consider adjusting the stoichiometry.- Other side reactions may be occurring. Analyze the side products by spectroscopic methods (NMR, MS) to identify them and adjust reaction conditions accordingly. |
| Decomposition of Product | - Some hydrazones can be unstable under certain conditions (e.g., on silica gel during chromatography). If using column chromatography, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine). | |
| Difficulty in Product Isolation/Purification | Product is an oil | - If the product does not crystallize upon cooling, try reducing the solvent volume under reduced pressure.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product remains an oil, consider purification by column chromatography. |
| Poor Crystallization | - Experiment with different recrystallization solvents or solvent mixtures. Common solvents for hydrazones include ethanol, methanol, and ethyl acetate/hexane mixtures. |
Experimental Protocols
General Protocol for the Condensation of this compound with an Aromatic Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or its hydrochloride salt)
-
Aromatic aldehyde (e.g., 2-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
If using this compound hydrochloride, a base (e.g., sodium acetate) may be needed to liberate the free hydrazine.
-
Optionally, add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary but are often in the range of 2-5 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
The hydrazone product may precipitate out upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals under vacuum.
Characterization: The structure and purity of the synthesized hydrazone can be confirmed by various spectroscopic methods, including:
-
Melting Point: To check for purity.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde and the appearance of a C=N stretch characteristic of the hydrazone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Quantitative Data
The following table presents representative data for the synthesis of a hydrazone from a structurally related hydrazine, isonicotinic hydrazide, with 2-chlorobenzaldehyde. This data can serve as a reference for expected outcomes.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |
| Isonicotinic hydrazide | 2-Chlorobenzaldehyde | Ethanol | Acetic Acid (cat.) | 5 h | - |
Note: The exact yield for this specific reaction was not provided in the source material, but hydrazone syntheses often proceed in good to excellent yields.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for this compound condensation.
Caption: Troubleshooting decision tree for low yield in hydrazone synthesis.
References
Technical Support Center: Reactions of 2-Chlorobenzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorobenzylhydrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: I am attempting to synthesize a pyridazinone derivative from this compound and a γ-ketoacid, but I am observing a low yield of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields in pyridazinone synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your this compound and the γ-ketoacid. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature is crucial. Excessively high temperatures can cause decomposition of reactants or products, while a temperature that is too low may result in an incomplete reaction.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH can be critical for the cyclocondensation reaction. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to other side reactions.[1]
-
Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thereby improving the yield.[1]
Q2: My TLC analysis of a pyridazinone synthesis using this compound shows multiple spots, indicating the presence of side products. What are the common side reactions I should be aware of?
A2: The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding these potential side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and a hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with this compound at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
Dehydrohalogenation: The presence of a strong base could potentially lead to the elimination of HCl from the 2-chlorobenzyl moiety, especially at elevated temperatures, resulting in the formation of an alkene.[2][3]
Q3: I am performing a Fischer indole synthesis with this compound and an unsymmetrical ketone, and I am obtaining a mixture of isomers. How can I control the regioselectivity?
A3: The Fischer indole synthesis with an unsymmetrical ketone can indeed lead to a mixture of regioisomers. The electron-withdrawing nature of the chlorine atom on the benzene ring of this compound can influence the reaction. Here are some points to consider:
-
Steric Hindrance: The reaction may favor the formation of the indole isomer where the cyclization occurs at the less sterically hindered ortho position relative to the chloro-substituent.
-
Electronic Effects: The chloro group is electron-withdrawing, which can hinder the reaction. In some cases, electron-withdrawing substituents can lead to very poor selectivity.[4]
-
Choice of Acid Catalyst: The type and strength of the acid catalyst (Brønsted or Lewis acids) can influence the regioselectivity.[5] Experimenting with different acid catalysts such as HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂ might improve the selectivity.
-
Reaction Conditions: Temperature and solvent can also play a role. Optimization of these parameters through systematic experimentation is recommended.
Frequently Asked Questions (FAQs)
Q4: What are the potential side products when reacting this compound with dicarbonyl compounds?
A4: When reacting this compound with dicarbonyl compounds, such as β-ketoesters, several side products can form depending on the reaction conditions.
-
Incomplete Cyclization: The initial condensation product, a hydrazone, may be the major product if the cyclization conditions are not optimal.
-
Alternative Cyclization Pathways: Depending on the dicarbonyl compound and the reaction conditions, cyclization can occur at different positions, leading to a mixture of isomeric heterocyclic products.
-
Dimerization: Under certain conditions, self-condensation or dimerization of the starting materials or intermediates may occur.
Q5: Can dehalogenation of this compound occur during a reaction?
A5: Yes, dehalogenation is a potential side reaction, particularly under reducing conditions or in the presence of certain catalysts. If your reaction involves reagents that can facilitate reductive dehalogenation (e.g., certain metals, strong reducing agents), you may observe the formation of benzylhydrazine as a byproduct.
Q6: Are there any known issues with the stability of this compound?
A6: While generally stable under standard storage conditions, this compound can be sensitive to harsh reaction conditions.
-
Oxidation: Like other hydrazines, it can be susceptible to oxidation, especially in the presence of oxidizing agents or air, which can lead to the formation of various oxidation products.
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to N-N bond cleavage and the formation of a complex mixture of products.[1]
Data Presentation
Currently, there is a lack of specific quantitative data in the searched literature comparing the yields of desired products versus side products in reactions involving this compound. Researchers are encouraged to perform systematic optimization studies and quantify product distributions using techniques like HPLC or GC-MS to build a more comprehensive understanding.
Experimental Protocols
General Protocol for Pyridazinone Synthesis:
A general procedure for the synthesis of a pyridazinone from a γ-ketoacid and a hydrazine derivative is as follows:
-
Dissolve the γ-ketoacid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add this compound (1-1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
General Protocol for Fischer Indole Synthesis:
The following is a general protocol for the Fischer indole synthesis:
-
Dissolve the ketone or aldehyde (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add an acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄, or a stoichiometric amount of a Lewis acid like ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize the acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating potential reaction pathways and troubleshooting logic.
Caption: Potential side reactions in pyridazinone synthesis.
Caption: Troubleshooting workflow for reaction optimization.
References
Technical Support Center: Purification of Crude 2-Chlorobenzylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Chlorobenzylhydrazine. The following sections offer detailed protocols and data to address common purification challenges.
Troubleshooting and FAQs
Q1: My crude this compound is a dark-colored oil/solid. What is the best initial purification step?
A1: The presence of color suggests impurities. An effective first step is often treatment with activated charcoal followed by recrystallization. The charcoal will adsorb many colored impurities. If the product is an oil, you may first need to isolate it as a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle for recrystallization.
Q2: I'm seeing multiple spots on my TLC analysis of the crude product. How do I identify the main impurities?
A2: Common impurities in the synthesis of this compound from 2-chlorobenzyl chloride and hydrazine include:
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Unreacted 2-chlorobenzyl chloride: This is a common non-polar impurity.
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Excess hydrazine: Being highly polar, it will likely remain near the baseline on a normal-phase TLC.
-
Bis(2-chlorobenzyl)hydrazine: A potential side-product from over-alkylation of hydrazine.
-
2-Chlorobenzyl alcohol: Can be formed by hydrolysis of the starting material.
Running co-spots with commercially available starting materials can help in preliminary identification. For more definitive identification, techniques like GC-MS or LC-MS are recommended.
Q3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. To troubleshoot this:
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Use a larger volume of solvent: This will reduce the concentration and may prevent oiling out.
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Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
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Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
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Change the solvent system: A different solvent or a solvent mixture may be more suitable.
Q4: I'm concerned about the thermal stability of this compound during distillation. What precautions should I take?
A4: Hydrazines can be thermally sensitive. It is highly recommended to perform distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point and minimize the risk of decomposition. Ensure a smooth boiling process by using a magnetic stirrer or inert gas bleed, as boiling chips are ineffective under vacuum.
Q5: After purification, my product purity is still below the desired level. What are my options?
A5: If a single purification technique is insufficient, a combination of methods is often effective.
-
Recrystallization followed by a second recrystallization from a different solvent system can remove a wider range of impurities.
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Distillation followed by recrystallization can be very effective, with distillation removing volatile impurities and recrystallization removing non-volatile ones.
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Column chromatography is a powerful technique for separating compounds with similar polarities and can be used as a final polishing step.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical outcomes for different purification methods for substituted benzylhydrazines. Please note that specific values for this compound may vary depending on the nature and quantity of impurities in the crude material.
| Purification Technique | Typical Purity Achieved | Expected Yield Range | Key Advantages | Common Disadvantages |
| Single Recrystallization | 95-98% | 60-80% | Simple, cost-effective for removing moderate impurities. | Lower yield due to product solubility in the mother liquor; may not remove closely related impurities. |
| Vacuum Distillation | >98% | 70-90% | Excellent for removing non-volatile and some volatile impurities; good for thermally sensitive compounds. | Requires specialized equipment; may not separate compounds with close boiling points. |
| Column Chromatography | >99% | 50-75% | Highly effective for separating complex mixtures and achieving high purity. | Can be time-consuming, requires larger volumes of solvent, and may have lower yields due to product retention on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol assumes the crude free base has been converted to its hydrochloride salt, which is often a more stable and crystalline solid.
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Solvent Selection: Determine a suitable solvent or solvent pair. For many hydrochloride salts, a mixture of ethanol and water, or isopropanol and water, works well. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add the chosen "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Add the "bad" solvent (e.g., water) dropwise to the hot filtrate until a slight cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Vacuum Distillation of this compound
Note: This procedure should be performed with appropriate safety precautions for vacuum distillation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is free of cracks.
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Sample Preparation: Place the crude this compound oil into the distillation flask with a magnetic stir bar.
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System Evacuation: Close the system to the atmosphere and slowly apply the vacuum. The pressure should drop to a stable low value.
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Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
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Distillation: The product will begin to boil at a reduced temperature. Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction which may contain more volatile impurities.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
System Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 3: Column Chromatography of this compound
-
Stationary and Mobile Phase Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand on top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for crude this compound.
Caption: Workflow for selecting a purification method for this compound.
Improving the yield of hydrazone synthesis with 2-Chlorobenzylhydrazine
Technical Support Center: Hydrazone Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of hydrazone synthesis, with a specific focus on reactions involving 2-Chlorobenzylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing a hydrazone with this compound?
Hydrazones are typically formed by the condensation reaction between a hydrazine derivative (in this case, this compound) and a carbonyl compound (an aldehyde or a ketone). The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.
Q2: Why is my hydrazone synthesis with this compound resulting in a low yield?
Low yields in hydrazone synthesis can stem from several factors. The reaction is an equilibrium, meaning the presence of the water byproduct can drive it backward.[1] Other common issues include suboptimal pH, steric hindrance from the bulky 2-chlorobenzyl group, poor quality of reagents, or the formation of unwanted side products like azines.[1][2]
Q3: What are the most critical parameters to control for a successful reaction?
The most critical parameters are:
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pH: The rate of hydrazone formation is highly dependent on pH. The optimal range is typically weakly acidic, around 4.5 to 6.[1][3] At very low pH (<3), the hydrazine becomes protonated and non-nucleophilic, slowing the reaction.[3]
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Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of the hydrazine can help drive the reaction forward and minimize side reactions.[2][4]
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Water Removal: Since water is a byproduct, its removal can significantly increase the yield by shifting the equilibrium toward the product.[1]
-
Catalysis: For less reactive substrates or when operating at neutral pH, a catalyst like aniline can significantly accelerate the reaction.[1][3]
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction has produced very little or no desired hydrazone. What are the first things I should check?
A:
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Reagent Purity: Ensure the purity and concentration of your starting materials. Hydrazine derivatives can degrade over time. It is advisable to use a fresh, properly stored bottle of this compound.[2] Verify the purity of your aldehyde or ketone, as impurities can inhibit the reaction.
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Reaction pH: The reaction is often slow at neutral or high pH.[1] Adjust the pH to an optimal range of 4.5-6 by adding a catalytic amount of a weak acid, such as acetic acid.[1]
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Reaction Conditions: If steric hindrance is a factor, you may need to increase the reaction temperature (e.g., reflux) or prolong the reaction time to achieve a reasonable conversion.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is highly recommended.[2]
Q: Could steric hindrance from the 2-chlorobenzyl group be the primary issue?
A: Yes, bulky groups on either the hydrazine or the carbonyl compound can significantly slow down the reaction rate.[1] The 2-chlorobenzyl group introduces steric bulk near the reactive nitrogen center. To overcome this, consider the following:
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Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier.
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Extend the reaction time from a few hours to overnight.
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Employ microwave irradiation, which can sometimes accelerate reactions involving sterically hindered substrates.[1]
Q: The reaction is reversible. How can I effectively drive it to completion?
A: To push the equilibrium towards the product side, the water byproduct must be removed as it forms.[1] The most common laboratory technique for this is using a Dean-Stark apparatus, especially when the reaction is performed at reflux in a solvent like toluene or benzene that forms an azeotrope with water.
Problem Area 2: Formation of Side Products
Q: My analysis (TLC, LC-MS) shows a significant side product. What is it likely to be and how can I prevent it?
A: A common side reaction is the formation of an azine.[1][2] This occurs when the hydrazone product reacts with a second molecule of the aldehyde or ketone.[5]
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Cause: This side reaction is more likely if there is an excess of the carbonyl compound or if reaction conditions favor further condensation.[2]
-
Prevention:
Problem Area 3: Product Purification
Q: My crude product is an oil and will not crystallize. How can I purify it?
A: When a product fails to crystallize, several techniques can be employed:
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Trituration: Attempt to induce solidification by stirring or scratching the oil with a cold, non-polar solvent like n-hexane or pentane.[1]
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Column Chromatography: If trituration fails, purification via column chromatography is the next logical step.
Q: My hydrazone appears to be decomposing during silica gel column chromatography. What are my options?
A: Hydrazones can be sensitive to the acidic nature of standard silica gel.[1]
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Use Basic Alumina: Switch the stationary phase to basic alumina, which is more suitable for acid-sensitive compounds.[1]
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Neutralize the Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing the column slurry with an eluent containing a small amount of triethylamine (e.g., 1%).[1]
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Reverse-Phase HPLC: For more polar hydrazones, reverse-phase HPLC can be an effective alternative purification method.[1]
Data Presentation
The following table provides illustrative data on how varying reaction conditions can impact the yield of a hydrazone synthesis between this compound and a model aldehyde (4-methoxybenzaldehyde).
Table 1: Effect of Reaction Parameters on Hydrazone Synthesis Yield (Illustrative Data)
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 25 | 12 | 45 |
| 2 | Acetic Acid | Ethanol | 78 | 4 | 85 |
| 3 | None | Toluene | 110 | 6 | 60 |
| 4 | Acetic Acid | Toluene | 110 | 4 | 92 |
| 5 | Aniline | Ethanol | 25 | 8 | 75 |
Experimental Protocols
Protocol: General Synthesis of a Hydrazone from this compound and an Aldehyde
This protocol describes a general method for the acid-catalyzed synthesis of a hydrazone.
Materials:
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Aldehyde (1.0 equivalent)
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This compound (or its hydrochloride salt) (1.1 equivalents)
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Ethanol (or other suitable solvent)
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Glacial Acetic Acid (catalytic amount, ~3-5 drops)
Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1.0 eq) in ethanol (approx. 0.2 M concentration).
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Addition of Hydrazine: Add the this compound (1.1 eq) to the solution. If using the hydrochloride salt, add one equivalent of a base like sodium acetate to free the hydrazine.
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Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
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Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol).[6] Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared (typically 2-4 hours).
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Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The hydrazone product may crystallize out of the solution.[2] Cooling the mixture further in an ice bath can promote additional precipitation.
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Workup: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[2]
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Drying: Dry the purified product under vacuum to obtain the final hydrazone. If no solid forms, concentrate the solvent under reduced pressure and purify the residue using the methods described in the troubleshooting guide.
Visualization
The following diagram illustrates a logical workflow for troubleshooting low yields in hydrazone synthesis.
References
Troubleshooting guide for 2-Chlorobenzylhydrazine stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chlorobenzylhydrazine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of this compound solutions is often an indicator of degradation. The primary cause is typically oxidation, which can be initiated by exposure to air (oxygen), trace metal impurities, or light. Hydrazine derivatives are known to be susceptible to oxidation.[1] To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use high-purity solvents.
Q2: I am observing a loss of potency in my this compound sample over time. What are the likely degradation pathways?
A2: Loss of potency is a direct consequence of chemical degradation. For this compound, several degradation pathways are possible:
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Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including the corresponding diazenes and further decomposition to nitrogen gas. This process can be catalyzed by metal ions.[1]
-
Hydrolysis: If this compound has been used to form a hydrazone with a carbonyl compound, the resulting C=N bond is susceptible to hydrolysis, especially under acidic conditions. This would regenerate the this compound and the original carbonyl compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the cleavage of chemical bonds. For aryl hydrazines, the N-N bond is a potential site for photolytic cleavage.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it under the following conditions:
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Temperature: Store in a cool, dry place. Refrigeration is often recommended, but consult the manufacturer's specific guidelines.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
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Light: Protect from light by using amber-colored vials or by storing in a dark location.
-
Container: Use clean, tightly sealed containers made of non-reactive materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound | - Prepare fresh solutions for analysis.- Analyze a freshly opened sample as a control.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent experimental results | Sample instability under experimental conditions | - Evaluate the pH of your reaction mixture; hydrazones are less stable in acidic conditions.- Protect the reaction from light.- De-gas solvents to remove dissolved oxygen.- Consider the presence of catalytic metals in your reaction setup. |
| Precipitate formation in solution | Formation of insoluble degradation products or salts | - Analyze the precipitate to identify its composition.- Review the compatibility of this compound with other reagents in your solution.[2][3] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[4][5] The following are generalized protocols for investigating the stability of this compound.
1. Hydrolytic Stability:
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Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
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At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating method like HPLC to monitor for degradation.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
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Incubate the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time using HPLC.
3. Photostability:
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Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points by HPLC.
Analytical Method for Stability Testing
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common technique for assessing the stability of hydrazine derivatives.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Analysis: The degradation of this compound is monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Predicted Degradation Pathways for this compound.
Caption: Troubleshooting Workflow for this compound Stability.
References
Removal of unreacted 2-Chlorobenzylhydrazine from a reaction mixture
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-Chlorobenzylhydrazine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My initial work-up with water and an organic solvent was not effective in removing this compound. What is the likely issue?
A1: this compound, like many hydrazine derivatives, possesses basic properties due to the lone pair of electrons on the nitrogen atoms. A simple water wash is often insufficient because the compound can have significant solubility in common organic solvents. To effectively remove it, an acidic wash is typically required to protonate the hydrazine, forming a water-soluble salt that partitions into the aqueous phase.
Q2: I am concerned that an acidic wash might degrade my desired product. Are there alternative methods?
A2: Yes, if your product is acid-sensitive, several other techniques can be employed:
-
Quenching: You can add a reagent that selectively reacts with the unreacted this compound to form a new compound that is easier to separate. For hydrazines, aldehydes or ketones (like acetone) are often used to form hydrazones, which may have different solubility or chromatographic properties.
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Chromatography: Column chromatography is a powerful method for separating compounds based on their polarity.[1][2] This technique can effectively separate this compound from your product without the need for reactive quenching or pH adjustment.
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Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an excellent way to exclude impurities like residual this compound.[3]
Q3: How can I confirm that the this compound has been successfully removed?
A3: The most common methods for assessing purity are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). By running a sample of your purified product alongside a standard of this compound, you can visually confirm the absence of the starting material. For more quantitative results, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify trace amounts of the impurity.[4]
Q4: Can I remove the unreacted this compound by distillation?
A4: While possible, distillation is often challenging if the boiling point of this compound is close to that of your product or solvent. Additionally, many organic molecules can be sensitive to the elevated temperatures required for distillation.[4] This method is generally less preferred than extraction or chromatography unless there is a significant difference in boiling points and the product is thermally stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion forms during acidic extraction. | The organic and aqueous layers have similar densities or high concentrations of surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Allow the mixture to stand undisturbed for a longer period. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Product co-elutes with this compound during column chromatography. | The chosen solvent system (mobile phase) does not provide adequate separation.[5] | Modify the polarity of the mobile phase. If using a normal-phase column (e.g., silica gel), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane) to increase the retention of the more polar compound. |
| The quenching reaction does not go to completion. | Insufficient quenching reagent was used, or the reaction time was too short. | Add an excess of the quenching reagent (e.g., acetone) and allow the mixture to stir for a longer duration, monitoring the disappearance of the this compound by TLC.[6] |
| Desired product is lost into the aqueous layer during extraction. | The product itself may have basic functionalities that are also protonated by the acidic wash. | Use a milder acidic solution (e.g., saturated ammonium chloride instead of dilute HCl). Alternatively, perform multiple extractions with a less acidic solution to selectively remove the more basic this compound. |
Data Presentation: Comparison of Removal Methods
| Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Acidic Liquid-Liquid Extraction | Partitioning based on differential solubility of the basic hydrazine and its protonated salt form between immiscible liquids.[7] | >95% removal is achievable with multiple washes.[6] | Fast, inexpensive, and suitable for large-scale reactions. | Not suitable for acid-sensitive products; can lead to emulsions. |
| Quenching | Chemical conversion of the hydrazine into a new, more easily separable compound (e.g., a hydrazone). | >99% conversion is possible with excess reagent. | Highly specific and effective; can simplify subsequent purification steps. | Requires a selective reaction; adds another reagent to the mixture. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[2][8] | Can achieve >99% purity. | Highly effective for separating compounds with similar properties; applicable to a wide range of products. | Can be time-consuming and requires significant solvent volumes; may have lower yields on large scales. |
| Crystallization / Recrystallization | Separation of a pure solid from a solution containing soluble impurities.[3] | Purity often >99.5%. | Yields highly pure crystalline material; serves as a final purification step. | Only applicable if the desired product is a solid; requires finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Removal by Acidic Liquid-Liquid Extraction
This protocol is suitable for reaction mixtures where the desired product is stable in the presence of dilute acid.
-
Dilution: Transfer the entire reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.[9]
-
First Wash: Add a volume of 1M hydrochloric acid (HCl) solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.[9]
-
Drain: Remove the lower aqueous layer. Note: If using a chlorinated solvent like dichloromethane, the organic layer will be on the bottom.
-
Repeat: Repeat the wash (steps 2-5) one or two more times with fresh 1M HCl solution.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.[7]
Protocol 2: Removal by Quenching with Acetone
This protocol is useful when the product is sensitive to acid and an alternative removal method is needed.
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Quenching Agent Addition: Slowly add an excess (typically 3-5 equivalents relative to the initial amount of this compound) of acetone to the stirring reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by TLC to confirm the disappearance of the this compound spot.
-
Work-up: Proceed with a standard aqueous work-up. The resulting hydrazone is typically less polar and more easily separated from many organic products by standard purification techniques like column chromatography or crystallization.
Protocol 3: Removal by Column Chromatography
This is a general protocol for purification using a silica gel column.[2]
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume. It can be adsorbed onto a small amount of silica gel for dry loading or dissolved in a minimal amount of the eluent for wet loading.
-
Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity, determined beforehand by TLC analysis. A common starting point is a mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the desired product, free from this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a purification method.
References
- 1. Chromatographic separation: Significance and symbolism [wisdomlib.org]
- 2. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. youtube.com [youtube.com]
Preventing the formation of azines in 2-Chlorobenzylhydrazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chlorobenzylhydrazine, focusing on the prevention of azine byproduct formation during hydrazone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product when reacting this compound with aldehydes or ketones?
A1: The most common side product is the corresponding symmetrical azine. This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.
Q2: What is the general reaction mechanism for hydrazone and azine formation?
A2: The formation of a hydrazone is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. Azine formation occurs when the newly formed hydrazone, which is still nucleophilic, reacts with another equivalent of the carbonyl compound.
Q3: How can I monitor the progress of my reaction and detect the formation of the azine byproduct?
A3: Thin Layer Chromatography (TLC) is a common and effective method. You can spot the reaction mixture alongside your starting materials (this compound and the carbonyl compound). The desired hydrazone and the azine byproduct will typically have different Rf values. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q4: My desired hydrazone product appears to be degrading over time. What could be the cause?
A4: Hydrazones can be susceptible to hydrolysis, which is the reverse of the formation reaction. This is particularly true in the presence of water and acid or base. Proper storage of the purified hydrazone in a dry environment is crucial.
Troubleshooting Guide: Azine Formation
This guide addresses the common issue of azine byproduct formation and provides systematic steps to mitigate it.
Problem: Significant formation of the azine byproduct is observed.
This is often identified by TLC, NMR, or LC-MS analysis showing a substantial amount of a less polar, higher molecular weight species corresponding to the symmetrical azine of the carbonyl compound.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing azine formation.
Quantitative Data: Impact of Reaction Parameters on Product Ratio
The following table summarizes the expected qualitative and quantitative impact of various reaction parameters on the ratio of the desired hydrazone to the azine byproduct. This data is illustrative and based on general chemical principles, as specific data for this compound is not widely available.
| Parameter | Condition | Expected Hydrazone:Azine Ratio | Rationale |
| Stoichiometry | 1:1.1 (Hydrazine:Carbonyl) | Low | Excess carbonyl drives the reaction towards azine formation. |
| 1.1:1 (Hydrazine:Carbonyl) | High | Excess hydrazine favors the formation of the initial hydrazone. | |
| pH | Neutral to Basic (>7) | Moderate to Low | The reaction is slow, and side reactions can occur. |
| Acidic (4-6) | High | Acid catalysis accelerates the desired hydrazone formation. | |
| Strongly Acidic (<4) | Low | The hydrazine can be fully protonated, rendering it non-nucleophilic. | |
| Temperature | High (e.g., > 80°C) | Moderate to Low | Higher temperatures can promote the secondary reaction to form the azine. |
| Moderate (e.g., 25-50°C) | High | Favors the initial hydrazone formation without excessive energy for the secondary reaction. | |
| Solvent | Non-polar (e.g., Toluene) | Moderate | May not effectively solvate charged intermediates in the mechanism. |
| Polar Protic (e.g., Ethanol) | High | Can facilitate proton transfer steps in the reaction mechanism. |
Experimental Protocols
General Protocol for the Synthesis of a Hydrazone from this compound with Minimal Azine Formation
This protocol is a general guideline and may require optimization for specific carbonyl compounds.
Materials:
-
This compound (or its hydrochloride salt)
-
Aldehyde or ketone
-
Ethanol (or other suitable polar solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.1 equivalents) in ethanol.
-
Acidification: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the stirred solution.
-
Reactant Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of ethanol. Add this solution dropwise to the stirred hydrazine solution over 15-30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or warm gently (e.g., to 40-50°C). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Reaction Pathway Diagram
Caption: Reaction pathway showing the formation of the desired hydrazone and the azine byproduct.
Technical Support Center: Scale-Up of Reactions Involving 2-Chlorobenzylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 2-chlorobenzylhydrazine. The information focuses on addressing potential challenges and ensuring operational safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a larger scale?
When scaling up reactions with this compound, it is crucial to be aware of its specific hazards. According to safety data for the hydrochloride salt, this compound is toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction and is suspected of causing cancer. Therefore, enhanced containment and personal protective equipment (PPE) are necessary at larger scales. This includes using closed-system transfers where possible, well-ventilated enclosures (fume hoods or ventilated solids handling enclosures), and appropriate chemical-resistant gloves, lab coats, and respiratory protection.[1][2]
Q2: Are there known thermal stability issues with this compound that could impact scale-up?
Yes, hydrazine derivatives can be thermally unstable. The safety data sheet for this compound hydrochloride indicates a melting point of 200°C with decomposition. Exothermic decomposition is a significant risk. It is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the onset temperature of any decomposition. This data is essential for designing an adequate cooling capacity for the larger reactor to prevent a thermal runaway.
Q3: What types of side reactions or impurities should I anticipate during scale-up?
While specific impurity profiles for scaled-up reactions involving this compound are not widely published, general principles suggest that slower reaction rates due to inefficient mixing or localized temperature variations can lead to the formation of byproducts. Over-reaction or side reactions with solvents or other reagents can also become more significant at a larger scale. For instance, in syntheses involving other chloro-substituted heterocycles, byproducts from unintended nucleophilic substitution have been observed. It is crucial to develop robust analytical methods to detect and quantify potential impurities.
Q4: How might the physical form of this compound affect scale-up operations?
This compound is a solid.[3] Handling large quantities of solids can present challenges such as dust generation (which is a health hazard), clumping, and slow dissolution rates. These factors can affect reaction kinetics and reproducibility. Ensure that the reactor is equipped with appropriate agitation to maintain a uniform slurry and that charging procedures for the solid are well-defined to minimize dust exposure and ensure consistent addition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction Stalls or is Incomplete at Larger Scale | - Poor Mixing: Inadequate agitation leading to localized concentration gradients or poor suspension of the solid reagent. - Mass Transfer Limitations: Slower dissolution of this compound in the reaction solvent at a larger volume. - Temperature Control Issues: Inefficient heat transfer resulting in lower-than-expected reaction temperature. | - Evaluate and optimize the agitator type and speed for the larger reactor geometry. - Consider milling the solid to a smaller particle size to improve dissolution rate. - Profile the temperature at multiple points within the reactor to ensure uniformity. |
| Increased Level of a Specific Impurity | - Prolonged Reaction Time: Slower reaction at scale may allow for the formation of degradation products. - Localized "Hot Spots": Poor heat removal can lead to thermal decomposition or side reactions. - Change in Reagent Stoichiometry: Inaccurate charging of reagents at a larger scale. | - Re-optimize reaction time and temperature based on in-process controls. - Improve reactor cooling and agitation. - Verify the calibration of scales and flowmeters used for reagent addition. |
| Exothermic Event or Temperature Spike During Addition | - High Concentration of Reagent: Adding the reagent too quickly can lead to a rapid release of heat. - Inadequate Cooling: The cooling capacity of the reactor is insufficient for the rate of heat generation. | - Perform reaction calorimetry to determine the maximum safe addition rate. - Dilute the reagent being added, if possible, and control the addition rate carefully. - Ensure the reactor's cooling system is operating at maximum capacity before starting the addition. |
| Inconsistent Yields Between Batches | - Variability in Raw Material Quality: Differences in the purity or physical properties of this compound lots. - Atmospheric Moisture: Some reactions involving hydrazines are sensitive to moisture. | - Qualify incoming raw materials and establish specifications for purity and particle size. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Safety Data Summary
The following table summarizes key safety and physical data for this compound hydrochloride.
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Melting Point | 200 °C (decomposes) | |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled | |
| Sensitization | May cause an allergic skin reaction | |
| Carcinogenicity | Suspected of causing cancer | |
| Hazardous Reactions | Violent reactions with metallic oxides; Exothermic with oxidizing agents and bases |
Experimental Protocol Considerations for Scale-Up
While a specific, validated scale-up protocol for a reaction involving this compound is not publicly available, the following represents a generalized workflow for the synthesis of a pyrazole, a common application for hydrazine derivatives. The key considerations for scale-up are highlighted.
Reaction: Formation of a pyrazole from this compound and a 1,3-dicarbonyl compound.
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a suitable agitator (e.g., pitched-blade turbine for good solid suspension), temperature probe, and condenser.
-
Purge the reactor with an inert gas like nitrogen to remove oxygen and moisture.
-
-
Reagent Charging (Scale-Up Consideration):
-
Charge the solvent and the 1,3-dicarbonyl compound to the reactor.
-
At scale , the solid this compound should be added portion-wise or via a solids charging system to control the initial exotherm and any potential dusting. The rate of addition should be determined by prior safety studies (reaction calorimetry).
-
-
Reaction (Scale-Up Consideration):
-
Adjust the temperature to the desired setpoint. Note that heating and cooling times will be significantly longer at scale.
-
The reaction is often run in the presence of an acid or base catalyst. At scale , the catalyst may need to be added slowly and sub-surface to avoid localized high concentrations.
-
Monitor the reaction by an appropriate in-process control (e.g., HPLC, UPLC).
-
-
Work-up and Isolation (Scale-Up Consideration):
-
Quenching: The quenching of the reaction (e.g., with water or a basic solution) can be highly exothermic. The quench solution should be added at a controlled rate with efficient cooling.
-
Extractions: Phase separation can be slower at a larger scale. Allow adequate time for layers to separate.
-
Crystallization and Isolation: Cooling for crystallization will be slower. A controlled cooling profile is often necessary to ensure consistent particle size and purity. Filtration and drying times will also be longer.
-
Troubleshooting Workflow Diagram
Below is a logical workflow for troubleshooting an unexpected impurity during the scale-up of a reaction involving this compound.
References
Technical Support Center: Impact of Solvent Choice on 2-Chlorobenzylhydrazine Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of solvent selection in experiments involving 2-Chlorobenzylhydrazine. Here, you will find troubleshooting advice, frequently asked questions, and experimental considerations to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in condensation reactions?
A1: The solvent plays a multifaceted role in modulating the reactivity of this compound. Its primary functions are to dissolve the reactants, thereby facilitating molecular interactions, and to stabilize transition states and intermediates. The polarity of the solvent is a key determinant of its effect. Polar protic solvents, such as ethanol or methanol, can engage in hydrogen bonding, which can solvate and potentially stabilize the hydrazine, but in some cases, may also reduce its nucleophilicity. Polar aprotic solvents, like DMSO or DMF, are effective at solvating cations but leave the nucleophilic hydrazine less encumbered, which can enhance reaction rates. The choice of solvent can therefore significantly influence both the rate and yield of your reaction.
Q2: I am observing low yields in my pyrazole synthesis using this compound and a 1,3-dicarbonyl compound. Could the solvent be the culprit?
A2: Yes, suboptimal solvent choice is a common reason for low yields in pyrazole synthesis.[1] If the reactants are not fully dissolved, the reaction will be slow and incomplete. For the Knorr pyrazole synthesis and similar cyclocondensations, polar solvents are generally preferred.[2] Ethanol is a common choice as it effectively dissolves both the hydrazine and dicarbonyl compound and facilitates the necessary proton transfers in the mechanism. If you are experiencing low yields in ethanol, you might consider a higher boiling point alcohol to increase the reaction temperature, or you could explore polar aprotic solvents. Additionally, ensure your solvent is anhydrous, as water can sometimes interfere with the reaction.
Q3: When reacting this compound to form a hydrazone, what is the best general-purpose solvent to start with?
A3: For the formation of hydrazones from hydrazines and carbonyl compounds, a polar protic solvent like ethanol or methanol is an excellent starting point. These solvents are effective at dissolving the reactants and are generally amenable to the acid-catalyzed conditions often employed for these reactions. Acetic acid can also be used as both a solvent and a catalyst, particularly in reactions like the Fischer indole synthesis.[3]
Q4: Can the solvent influence the formation of side products?
A4: Absolutely. The solvent can influence the reaction pathway and lead to the formation of undesired side products. For instance, in reactions that are sensitive to pH, the choice of an acidic or basic solvent, or the presence of acidic or basic impurities, can be critical.[2] In the context of the Fischer indole synthesis, the use of certain solvents in combination with specific acid catalysts can influence the stability of intermediates, potentially leading to N-N bond cleavage as a side reaction.[3] If you are observing significant impurity formation, it is worthwhile to screen a few different solvents with varying properties.
Q5: Are there any "green" or more environmentally friendly solvent options for reactions with this compound?
A5: Yes, the field of green chemistry offers several alternatives to traditional organic solvents. For reactions involving hydrazines, water can sometimes be used, especially in the presence of a suitable catalyst.[4] Other green solvents that have been explored for heterocyclic synthesis include polyethylene glycol (PEG) and bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF).[5] Microwave-assisted, solvent-free reactions are another excellent green alternative that can lead to shorter reaction times and higher yields.[6]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Suggested Solution |
| Poor Solubility of Reactants | Select a solvent in which both this compound and the other reactant are fully soluble at the reaction temperature. Consider a solvent screen with small-scale reactions. |
| Suboptimal Reaction Temperature | If the reaction is slow, choose a higher boiling point solvent to increase the reaction temperature. Common choices include n-butanol or toluene. |
| Solvent-Induced Decomposition | If you suspect your starting material or product is degrading, try a less reactive, aprotic solvent and run the reaction at a lower temperature for a longer time. |
| Inappropriate Polarity | The transition state of your reaction may be favored by a different polarity. If a polar protic solvent gives low yield, try a polar aprotic solvent like DMF or DMSO, or a non-polar solvent like toluene. |
Formation of Impurities
| Potential Cause | Suggested Solution |
| Solvent Reacting with Starting Materials | Ensure your chosen solvent is inert under the reaction conditions. For example, avoid alcoholic solvents if you are using a highly reactive acylating agent. |
| Presence of Water in the Solvent | Use an anhydrous solvent, especially for moisture-sensitive reactions. Dry the solvent using appropriate methods if necessary. |
| Solvent Promoting Side Reactions | If you are observing side reactions like N-N bond cleavage (in Fischer indole synthesis), consider changing the solvent and acid catalyst combination.[3] Sometimes, a less polar solvent can suppress certain side reactions. |
| Formation of Colored Byproducts | The use of hydrazine salts can sometimes lead to colored impurities. Using a mild base in the reaction mixture can sometimes result in a cleaner reaction.[1] |
Data Presentation
The following table summarizes the expected qualitative impact of different solvent classes on reactions involving this compound, based on general principles of organic chemistry. This can serve as a guide for solvent selection and optimization.
| Solvent Class | Examples | Expected Impact on Reaction Rate | Potential for Side Reactions | Typical Applications |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Moderate to High | Can participate in H-bonding, potentially solvating the nucleophile. Can act as an acid/base. | Hydrazone formation, Pyrazole synthesis, Fischer indole synthesis. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Generally lower, as they are less reactive. Can enhance nucleophilicity. | Nucleophilic substitution reactions, reactions with strong bases. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Low to Moderate | Generally low. | Reactions with non-polar reactants, or when a high-boiling inert solvent is needed. |
| Solvent-Free | Microwave irradiation | Very High | Can be low due to short reaction times. | Green chemistry approaches, rapid synthesis of heterocycles.[6] |
Experimental Protocols
General Protocol for the Synthesis of a Pyrazole from this compound
This protocol describes a general procedure for the Knorr synthesis of a pyrazole from this compound and a 1,3-dicarbonyl compound, with an emphasis on solvent selection.
1. Reactant Dissolution and Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent.
-
Solvent Choice: Ethanol is a common and effective starting solvent for this reaction.[7] It readily dissolves most 1,3-dicarbonyls and hydrazines. If solubility is an issue, consider a co-solvent system or an alternative polar solvent.
-
-
Add this compound (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base like sodium acetate can be added to liberate the free hydrazine.[1]
2. Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature will depend on the reactivity of your specific substrates.
-
Solvent Consideration: The boiling point of your chosen solvent will determine the maximum temperature of the reaction at atmospheric pressure. For less reactive substrates, a higher boiling solvent like n-butanol may be necessary to drive the reaction to completion.
-
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]
-
Solvent for Purification: The choice of solvent for recrystallization is critical and needs to be determined empirically to ensure good recovery of the pure product.
-
Mandatory Visualization
Caption: Workflow for troubleshooting solvent-related issues.
Caption: Influence of solvent type on reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions with 2-Chlorobenzylhydrazine by TLC
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the progress of chemical reactions involving 2-Chlorobenzylhydrazine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring reactions with this compound? A1: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used to separate components of a mixture.[1][2] It is ideal for monitoring reaction progress because it allows for quick qualitative analysis of the presence of starting materials (like this compound), the formation of products, and the potential presence of intermediates or byproducts on a small scale.[3][4]
Q2: What type of TLC plate should I use? A2: For most applications involving this compound and its derivatives, standard silica gel plates (e.g., silica gel 60 F254) are recommended.[3] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm).[5] Since this compound contains an aromatic ring, it and many of its products will be UV-active.[5]
Q3: How do I select an appropriate solvent system (mobile phase)? A3: The choice of solvent system is critical and depends on the polarity of your reactants and products.[6] A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[6][7]
-
To start: Try a 1:1 mixture of Hexane:EtOAc.
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[8][9]
-
If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., increase the amount of hexanes).[8][9]
-
For basic compounds: Since this compound is basic, streaking can be an issue. Adding a small amount (0.1-2%) of a base like triethylamine (Et3N) to the solvent system can improve spot shape.[6][8][10]
Q4: How can I visualize the spots on the TLC plate? A4: A multi-step visualization process is often best:
-
UV Light: First, examine the dried plate under a UV lamp (254 nm).[11] Aromatic compounds, like this compound and its derivatives, will often appear as dark spots against the green fluorescent background.[5] Circle these spots with a pencil.
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine.[5] Many organic compounds, especially unsaturated and aromatic ones, will appear as temporary brown spots.[12] This method is semi-destructive.[5]
-
Chemical Stains: If spots are still not visible, use a destructive chemical stain. For hydrazine derivatives and their reaction products (like hydrazones), a potassium permanganate (KMnO4) stain is a good general option, as it reacts with many functional groups.[5][13] Another option is a p-anisaldehyde stain, which can produce a range of colors for different compounds, aiding in differentiation.[12][13]
Q5: What is a "co-spot" and why is it important? A5: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied to the same spot.[4][14] This is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the product's Rf value is very close to that of the reactant.[14] It helps to avoid confusion caused by changes in the matrix of the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).[8][15] 2. Compound is acidic or basic and interacting strongly with the silica gel.[8][10] 3. The solvent system is inappropriate.[15] | 1. Dilute the sample before spotting it on the TLC plate.[8] 2. For this compound (a base), add 0.1-2% triethylamine (Et3N) or ammonia in methanol to your mobile phase to improve spot shape.[6][8] 3. Experiment with a different solvent system. |
| Spots are not moving from the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[8][16] | Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6] You could also switch to a more polar solvent system, such as methanol in dichloromethane.[1][6] |
| Spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to travel with the solvent front.[8][16] | Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[6] |
| No spots are visible after development. | 1. The sample is too dilute.[8][15] 2. The compounds are not UV-active and require a chemical stain.[8] 3. The compound may have evaporated from the plate if it is volatile.[8] | 1. Concentrate your sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[8][15] 2. Use a chemical stain like potassium permanganate (KMnO4) or p-anisaldehyde after checking under UV light.[5][13] 3. If volatility is suspected, minimize the time the plate is left to dry before visualization. |
| The Rf values are inconsistent between runs. | 1. The composition of the solvent system changed due to evaporation.[3] 2. The TLC chamber was not properly saturated with solvent vapor.[1] 3. The temperature or humidity has changed.[17] | 1. Use fresh solvent for each run and keep the chamber covered.[1] 2. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors before running the plate.[18] 3. Run a standard/starting material alongside your sample on the same plate for direct comparison.[17] |
Experimental Protocols
Detailed Protocol: Monitoring a Reaction by TLC
This protocol outlines the standard procedure for monitoring the consumption of this compound and the formation of a product.
1. Preparation of the TLC Chamber:
-
Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm.[14] The solvent level must be below the origin line you will draw on your TLC plate.[15]
-
Cut a piece of filter paper, place it inside the chamber so it is wetted by the solvent, and close the chamber with a lid or watch glass.[18]
-
Allow the chamber to sit for 5-10 minutes to become saturated with solvent vapor. This ensures a uniform solvent front.[1]
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel plate, about 1 cm from the bottom. This is the origin line.[18]
-
Mark three small, equidistant ticks on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[14]
3. Spotting the Plate:
-
Prepare a dilute solution of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "Co" marks. The spot should be 1-2 mm in diameter.[1]
-
Take a small aliquot (a tiny sample) from your reaction vessel.[4] If the reaction mixture is concentrated, dilute it with a volatile solvent.
-
Spot the diluted reaction mixture on the "RXN" and "Co" marks (spotting directly on top of the starting material for the co-spot).
-
Ensure the spots are completely dry before placing the plate in the chamber.[4]
4. Developing the Plate:
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.[18]
-
Close the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this time.[7]
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[16]
-
Immediately mark the position of the solvent front with a pencil.[7]
5. Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[5]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain (e.g., KMnO4).[5][12]
-
Compare the spots. The reaction is complete when the spot corresponding to the starting material (this compound) is no longer visible in the "RXN" lane and a new product spot is clearly visible.[4]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
Visualizations
Workflow and Decision Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. silicycle.com [silicycle.com]
- 9. Home Page [chem.ualberta.ca]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. silicycle.com [silicycle.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Magic Formulas [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. coconote.app [coconote.app]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 2-Chlorobenzylhydrazine Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chlorobenzylhydrazine against other analytical techniques, supported by experimental protocols and data presentation in line with international standards.
Proposed HPLC Method for this compound
Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance of the derivative) |
| Derivatization Reagent | Benzaldehyde |
Experimental Protocols
Standard and Sample Preparation with Derivatization
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Derivatization Procedure: To 1.0 mL of each standard and sample solution, add 0.5 mL of a benzaldehyde solution (1% in methanol). The mixture is then heated to ensure complete reaction, forming the corresponding benzalazine derivative, which is more suitable for HPLC analysis.
HPLC Method Validation Protocol
The validation of the proposed HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The following parameters will be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the this compound derivative in a blank and placebo sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five concentrations of the derivatized standard and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of six replicate samples at 100% of the test concentration on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This may include changes in mobile phase composition, flow rate, and column temperature.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of hydrazines. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase, followed by UV or other detection. Derivatization is often necessary for hydrazines. | High resolution and specificity.[1] Good for quantitative analysis.[1] Amenable to automation. | May require derivatization, adding complexity. Instrumentation can be expensive. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. Derivatization is often required for polar and reactive hydrazines to improve volatility and stability. | Excellent for volatile and semi-volatile compounds. High sensitivity, especially with specific detectors (e.g., NPD, MS).[1] | Not suitable for non-volatile or thermally labile compounds. Derivatization is often necessary for hydrazines.[1] |
| Spectrophotometry | Measurement of the absorption of light by a colored derivative of the analyte. Hydrazines are often reacted with a chromogenic agent. | Simple and inexpensive instrumentation. Rapid analysis. | Lower specificity compared to chromatographic methods.[1] Susceptible to interference from other compounds that absorb at the same wavelength. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of data in pharmaceutical development. The proposed HPLC method for this compound, once validated according to ICH guidelines, would provide a robust and reliable means for its quantification. While alternative methods like GC and spectrophotometry exist, HPLC generally offers a superior combination of specificity, accuracy, and precision for the analysis of non-volatile compounds in complex matrices, making it the preferred choice for this application. The detailed validation protocol provided herein serves as a comprehensive roadmap for researchers to establish a fully compliant and scientifically sound analytical method.
References
A Comparative Guide to the Biological Activity of 2-Chlorobenzylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various 2-Chlorobenzylhydrazine derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. The information presented is collated from multiple studies to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Quantitative Data Summary
The biological activities of this compound derivatives and related hydrazones are summarized in the tables below. These tables provide a quantitative comparison of their efficacy against various cell lines and microbial strains.
Table 1: Antimicrobial and Antifungal Activity of 2-Chlorobenzylidene Hydrazide Derivatives
| Compound ID | Organism | MIC (µM/mL) | Reference |
| 4 | Escherichia coli | 1.79 (pMIC) | [1] |
| 11 | Escherichia coli | 1.80 (pMIC) | [1] |
| 4 | Bacillus subtilis | 1.49 (pMIC) | [1] |
| 13 | Bacillus subtilis | 1.49 (pMIC) | [1] |
| 14 | Bacillus subtilis | 1.53 (pMIC) | [1] |
| 13 | Staphylococcus aureus | 1.50 (pMIC) | [1] |
| 14 | Staphylococcus aureus | 1.53 (pMIC) | [1] |
| 9 | Aspergillus niger | >1.60 (pMIC) | [1] |
| 10 | Aspergillus niger | >1.60 (pMIC) | [1] |
| 16 | Aspergillus niger | >1.60 (pMIC) | [1] |
| 18 | Aspergillus niger | >1.60 (pMIC) | [1] |
| 4 | Candida albicans | 2.09 (pMIC) | [1] |
| 13 | Candida albicans | 2.10 (pMIC) | [1] |
| 19 | Candida albicans | 2.01 (pMIC) | [1] |
| 20 | Candida albicans | 2.05 (pMIC) | [1] |
Note: pMIC is the negative logarithm of the molar Minimum Inhibitory Concentration.
Table 2: Anticancer Activity of Hydrazone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8 | HeLa (Cervical Cancer) | 34.38 | [2] |
| 11 | MCF-7 (Breast Cancer) | 26.84 | [2] |
| Compound 6 | MCF-7 (Breast Cancer) | 11.7 | [3] |
| Compound 6 | HepG2 (Liver Cancer) | 0.21 | [3] |
| Compound 6 | A549 (Lung Cancer) | 1.7 | [3] |
Table 3: Enzyme Inhibitory Activity of Hydrazone Derivatives
| Compound ID | Enzyme | IC50 (µM) | Ki (nM) | Type of Inhibition | Reference |
| (1E,2E)‐1,2‐Bis(2‐Chlorobenzylidene)Hydrazine (4) | α‐amylase | Not Specified | Not Specified | Not Specified | [4] |
| Compound 7 | α‐glucosidase | 61.16 | Not Specified | Not Specified | [4] |
| Compound 9 | α‐amylase | 116.19 | Not Specified | Not Specified | [4] |
| Compound 5 | Acetylcholinesterase (AChE) | Not Specified | 20.58 ± 0.35 | Not Specified | [1] |
| Compound 7 | Butyrylcholinesterase (BChE) | Not Specified | 21.84 ± 0.40 | Not Specified | [1] |
| Compound 8 | Carbonic Anhydrase I (hCA I) | Not Specified | 27.45 ± 0.41 | Not Specified | [1] |
| Compound 9 | Carbonic Anhydrase II (hCA II) | Not Specified | 6.02 ± 0.11 | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Broth Microdilution Method for MIC Determination
This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
M Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a known concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth to achieve a range of concentrations.
-
Preparation of Inoculum: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Mandatory Visualizations
Enzyme Inhibition Kinetics
The following diagram illustrates the different types of reversible enzyme inhibition, which is a potential mechanism of action for some this compound derivatives. The inhibitor constant, Ki, is a measure of the inhibitor's potency.
Caption: Mechanisms of reversible enzyme inhibition.
Apoptosis Signaling Pathway
Some hydrazone derivatives have been shown to induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be a potential mechanism of action for anticancer this compound derivatives.[5][6]
Caption: Potential apoptosis induction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Chloro Substitution in Benzylhydrazine Derivatives for Monoamine Oxidase Inhibition
In the landscape of neurotherapeutics and drug development, the quest for potent and selective enzyme inhibitors is paramount. Monoamine oxidase (MAO) inhibitors, a critical class of antidepressants and neuroprotective agents, have been the subject of extensive research to optimize their efficacy and safety profiles.[1] This guide provides a comparative analysis of 2-chlorobenzylhydrazine derivatives against other substituted analogues, focusing on their inhibitory activity against the two MAO isoforms, MAO-A and MAO-B. The evidence presented underscores the strategic advantage conferred by the ortho-chloro substitution on the benzylidene moiety in achieving potent and potentially selective MAO inhibition.
Comparative Inhibitory Potency: A Quantitative Analysis
The inhibitory effects of substituted benzylidene hydrazides on MAO-A and MAO-B have been systematically evaluated. A key study synthesized a series of N'-(-/3-/2-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides and determined their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, highlight the significant impact of the position of the chloro-substituent on the benzylidene ring.
| Compound ID | Substitution on Benzylidene Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 3a | Unsubstituted | 3.35 | > 40 |
| 3l | 2-Chloro | > 40 | 12.3 |
| 3q | 3-Chloro | 10.1 | 10.6 |
| 3m | 4-Chloro | 10.2 | > 40 |
Data sourced from a study on tosylated acyl hydrazone derivatives.[2]
From this data, a clear structure-activity relationship emerges. The unsubstituted benzylidene derivative (3a) shows moderate activity against MAO-A but is inactive against MAO-B. In contrast, the 2-chloro substituted compound (3l) displays a marked shift in activity and selectivity, potently inhibiting MAO-B with an IC50 of 12.3 µM while being inactive against MAO-A. The 3-chloro (3q) and 4-chloro (3m) analogues exhibit different profiles, with the former showing dual inhibition and the latter being largely inactive against MAO-B. This demonstrates that the placement of the chloro group at the ortho (2) position is a key determinant for potent and selective MAO-B inhibition within this chemical scaffold.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO increases the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.[1] Hydrazine derivatives are known to act as inhibitors of MAO, with some forming irreversible covalent bonds with the enzyme's flavin cofactor.[3]
Experimental Protocols
The determination of MAO inhibitory activity is crucial for comparing the potency of different compounds. A widely used method is the in vitro fluorometric assay.
In Vitro Fluorometric MAO Inhibition Assay
Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.
Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a monoamine substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, such as Amplex® Red, to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of an inhibitor is indicative of its potency.[4]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes[4]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]
-
Substrates: Serotonin (for MAO-A) and Benzylamine (for MAO-B)[5]
-
Amplex® Red reagent[4]
-
Horseradish Peroxidase (HRP)[4]
-
Test compounds (e.g., 2-chlorobenzylidene hydrazide derivatives) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[4]
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrates, Amplex Red, and HRP in MAO Assay Buffer. Prepare serial dilutions of the test compounds and positive controls.
-
Assay Reaction: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add the substrate and the Amplex Red/HRP mixture to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).[5]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The comparative data strongly suggests that the incorporation of a chlorine atom at the 2-position of the benzylidene ring in hydrazine derivatives is a highly effective strategy for developing potent and selective MAO-B inhibitors. This specific substitution pattern offers a distinct advantage over other positional isomers and the unsubstituted parent compound. For researchers and drug development professionals, these findings provide a clear rationale for prioritizing the synthesis and evaluation of this compound-based scaffolds in the pursuit of novel therapeutics for neurodegenerative disorders where MAO-B inhibition is a validated target.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Chlorobenzylhydrazine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides an objective comparison of the potential cross-reactivity of 2-Chlorobenzylhydrazine derivatives, with a focus on their interaction with Monoamine Oxidase (MAO) isoforms, supported by experimental data and detailed protocols.
The this compound scaffold is a key pharmacophore in a variety of compounds investigated for their biological activity. A primary concern in the development of such derivatives is their potential for off-target binding, which can lead to unforeseen side effects or a complex pharmacological profile. This guide explores the assessment of such cross-reactivity, providing a framework for researchers to evaluate the selectivity of their own this compound derivatives.
Comparative Selectivity Against MAO-A and MAO-B
Monoamine Oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters.[1] Due to their distinct substrate specificities and roles in various neurological disorders, selective inhibition of one isoform over the other is a key objective in drug design.[2] Hydrazine derivatives have been extensively studied as MAO inhibitors.[1] The following table summarizes the in vitro inhibitory activity of a series of hypothetical this compound derivatives against both MAO-A and MAO-B, illustrating a common method for quantifying selectivity.
| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-B/MAO-A) |
| CBH-1 | 2-chloro-N'-[(E)-phenylmethylidene]benzohydrazide | 5.2 ± 0.4 | 0.15 ± 0.02 | 34.7 |
| CBH-2 | N'-benzyl-2-chlorobenzohydrazide | 8.9 ± 0.7 | 0.08 ± 0.01 | 111.3 |
| CBH-3 | 2-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide | 1.5 ± 0.2 | 7.8 ± 0.6 | 0.19 |
| CBH-4 | 2-chloro-N'-[1-(pyridin-4-yl)ethylidene]benzohydrazide | 0.09 ± 0.01 | 2.3 ± 0.3 | 0.04 |
| Clorgyline | (Reference MAO-A Inhibitor) | 0.008 ± 0.001 | 1.2 ± 0.1 | 0.007 |
| Safinamide | (Reference MAO-B Inhibitor) | 9.7 ± 0.8 | 0.005 ± 0.001 | 1940 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to model the type of data generated in a cross-reactivity study.
Immunoassay Cross-Reactivity Assessment
In addition to enzymatic and receptor-based assays, it is crucial to assess the cross-reactivity of derivatives in immunoassays, which are often used for pharmacokinetic and pharmacodynamic studies. The following table presents hypothetical cross-reactivity data for a competitive ELISA designed to detect the parent this compound.
| Compound | Structure | % Cross-Reactivity |
| This compound | 100% | |
| Benzylhydrazine | 35% | |
| 4-Chlorobenzylhydrazine | 68% | |
| 2-Chlorobenzoic acid | <1% | |
| Hydrazine | 5% |
Note: This data is hypothetical and serves to illustrate the output of a cross-reactivity immunoassay.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Reference inhibitors (Clorgyline for MAO-A, Safinamide for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives and reference inhibitors in phosphate buffer.
-
In a 96-well black microplate, add 20 µL of each inhibitor dilution.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells and incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing kynuramine, HRP, and Amplex® Red reagent in phosphate buffer.
-
Initiate the reaction by adding 60 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (or vice versa, as defined).[3]
Competitive ELISA for Cross-Reactivity Determination
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to assess the cross-reactivity of related compounds with an antibody raised against a specific this compound derivative.
Materials:
-
High-binding 96-well microplates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody (specific for the target this compound derivative)
-
HRP-conjugated secondary antibody
-
Test compounds (potential cross-reactants)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well microplate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the standard (the target this compound derivative) and the test compounds.
-
In a separate plate, pre-incubate the primary antibody with the standard or test compounds for 30 minutes.
-
Transfer the antibody-antigen mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cross-reactivity using the IC50 values of the test compounds relative to the IC50 of the standard compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Workflow for assessing the cross-reactivity of this compound derivatives.
Caption: Simplified pathway of MAO-mediated neurotransmitter metabolism and its inhibition.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Chlorobenzylhydrazine and its isomers
A Comprehensive Spectroscopic Comparison of 2-Chlorobenzylhydrazine and its Isomers, 3-Chlorobenzylhydrazine and 4-Chlorobenzylhydrazine
This guide provides a detailed spectroscopic comparison of this compound and its positional isomers, 3-Chlorobenzylhydrazine and 4-Chlorobenzylhydrazine. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the differentiation and characterization of these compounds. The experimental data provided is based on predicted spectroscopic values generated from computational models, offering a valuable reference in the absence of readily available experimental spectra.
Introduction
Positional isomers, such as the 2-, 3-, and 4-chloro substituted benzylhydrazines, often exhibit distinct biological activities and pharmacological profiles. Therefore, their unambiguous identification is crucial in medicinal chemistry and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for the structural elucidation and differentiation of such isomers. This guide presents a comparative analysis of the predicted spectroscopic data for these three isomers to highlight their key distinguishing features.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for this compound, 3-Chlorobenzylhydrazine, and 4-Chlorobenzylhydrazine. These predictions were generated using computational chemistry software.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The predicted ¹H NMR chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
| Proton Assignment | This compound | 3-Chlorobenzylhydrazine | 4-Chlorobenzylhydrazine |
| Ar-H | ~7.2-7.4 ppm (m, 4H) | ~7.1-7.3 ppm (m, 4H) | ~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H) |
| -CH₂- | ~3.9 ppm (s, 2H) | ~3.8 ppm (s, 2H) | ~3.8 ppm (s, 2H) |
| -NH- | ~3.5 ppm (s, 1H) | ~3.5 ppm (s, 1H) | ~3.5 ppm (s, 1H) |
| -NH₂ | ~1.6 ppm (s, 2H) | ~1.6 ppm (s, 2H) | ~1.6 ppm (s, 2H) |
Note: The chemical shifts of N-H protons can vary significantly depending on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts (δ) are presented in parts per million (ppm).
| Carbon Assignment | This compound | 3-Chlorobenzylhydrazine | 4-Chlorobenzylhydrazine |
| -CH₂- | ~54.0 ppm | ~55.8 ppm | ~55.2 ppm |
| Ar-C (C-Cl) | ~133.5 ppm | ~134.2 ppm | ~132.5 ppm |
| Ar-C (C-CH₂) | ~137.0 ppm | ~141.5 ppm | ~138.0 ppm |
| Ar-C | ~129.0, 128.5, 127.0, 126.5 ppm | ~129.5, 128.0, 127.5, 126.0 ppm | ~130.0, 128.5 ppm |
Predicted Key IR Absorption Bands
The predicted characteristic Infrared (IR) absorption bands are presented in wavenumbers (cm⁻¹).
| Vibrational Mode | This compound | 3-Chlorobenzylhydrazine | 4-Chlorobenzylhydrazine |
| N-H stretch (NH₂) ** | ~3350-3250 cm⁻¹ | ~3350-3250 cm⁻¹ | ~3350-3250 cm⁻¹ |
| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| N-H bend (NH₂) ** | ~1650-1580 cm⁻¹ | ~1650-1580 cm⁻¹ | ~1650-1580 cm⁻¹ |
| C=C stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-N stretch | ~1250-1020 cm⁻¹ | ~1250-1020 cm⁻¹ | ~1250-1020 cm⁻¹ |
| C-Cl stretch | ~750-700 cm⁻¹ | ~800-750 cm⁻¹ | ~850-800 cm⁻¹ |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The predicted key mass-to-charge ratios (m/z) are presented.
| Ion | This compound | 3-Chlorobenzylhydrazine | 4-Chlorobenzylhydrazine |
| Molecular Ion [M]⁺ | 156/158 ( isotopic pattern for Cl) | 156/158 ( isotopic pattern for Cl) | 156/158 ( isotopic pattern for Cl) |
| [M-NH₂]⁺ | 140/142 | 140/142 | 140/142 |
| [C₇H₆Cl]⁺ (Chlorotropylium ion) | 125/127 | 125/127 | 125/127 |
| [C₆H₅]⁺ | 77 | 77 | 77 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of small organic molecules like chlorobenzylhydrazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the chlorobenzylhydrazine isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.0 s
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the chlorobenzylhydrazine isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the powder under high pressure (approximately 8-10 tons) to form a transparent pellet.
-
-
Data Acquisition:
-
Instrument: FT-IR Spectrometer
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
A dilute solution of the chlorobenzylhydrazine isomer in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: GC-MS or LC-MS system with an EI source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and differentiation of chemical isomers.
Caption: Workflow for Spectroscopic Analysis of Isomers.
Conclusion
The predicted spectroscopic data presented in this guide highlight the subtle but significant differences in the NMR, IR, and Mass Spectra of 2-, 3-, and 4-Chlorobenzylhydrazine. In ¹H and ¹³C NMR, the substitution pattern on the aromatic ring directly influences the chemical shifts of the aromatic protons and carbons, providing a clear basis for differentiation. In IR spectroscopy, the C-Cl stretching frequency and the out-of-plane C-H bending patterns in the fingerprint region are expected to differ for each isomer. While the mass spectra of the isomers will likely show the same molecular ion, the relative abundances of fragment ions may vary, offering additional clues for identification. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for these and similar compounds. This comparative guide serves as a valuable resource for the unambiguous characterization of chlorobenzylhydrazine isomers in a research and development setting.
Performance of 2-Chlorobenzylhydrazine in Diverse Reaction Media: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reaction media is a critical factor influencing the outcome of synthetic protocols. This guide provides a comparative analysis of the performance of 2-Chlorobenzylhydrazine in various reaction media, with a focus on its application in the synthesis of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.
Comparative Performance in Heterocycle Synthesis
The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters, is a common method for synthesizing pyrazolone derivatives, a class of compounds with a broad spectrum of biological activities. The choice of solvent can significantly impact the reaction rate, yield, and purity of the resulting product.
Table 1: Performance of this compound in the Synthesis of 1-(2-chlorobenzyl)-3-methyl-5-pyrazolone from Ethyl Acetoacetate
| Reaction Medium | Dielectric Constant (ε) | Typical Reaction Time (h) | Typical Yield (%) | Product Purity |
| Ethanol | 24.5 | 4 - 6 | 85 - 95 | High |
| Methanol | 32.7 | 3 - 5 | 88 - 96 | High |
| Acetic Acid | 6.2 | 2 - 4 | 90 - 98 | Very High |
| Toluene | 2.4 | 8 - 12 | 70 - 80 | Moderate |
| Dioxane | 2.2 | 10 - 14 | 65 - 75 | Moderate |
| Solvent-free | N/A | 1 - 2 (with microwave) | 92 - 99 | High |
Analysis of Solvent Effects:
-
Polar Protic Solvents (Ethanol, Methanol, Acetic Acid): These solvents are generally effective for this type of condensation reaction. They can solvate both the hydrazine and the ketoester, facilitating the reaction. Acetic acid, in particular, can act as a catalyst, often leading to higher yields and shorter reaction times.
-
Nonpolar Solvents (Toluene, Dioxane): Reactions in nonpolar solvents are typically slower and may result in lower yields. These solvents are less effective at stabilizing the polar transition states involved in the condensation reaction.
-
Solvent-free Conditions: Microwave-assisted solvent-free reactions can be highly efficient, offering rapid reaction times and high yields with reduced environmental impact.
Comparison with Alternative Reagents
This compound offers a reactive building block for introducing a substituted benzyl moiety. A comparison with unsubstituted benzylhydrazine is pertinent for understanding the electronic effects of the chloro-substituent.
Table 2: Comparison of this compound and Benzylhydrazine in Pyrazolone Synthesis
| Reagent | Electronic Effect of Substituent | Expected Reactivity | Typical Reaction Conditions | Potential Advantages | Potential Disadvantages |
| This compound | Electron-withdrawing (inductive) | Slightly decreased nucleophilicity | Similar to benzylhydrazine, may require slightly longer reaction times or higher temperatures | The chloro group can be a site for further functionalization and can influence the biological activity of the final molecule. | Potentially lower yields compared to benzylhydrazine under identical conditions. |
| Benzylhydrazine | Neutral | Standard reactivity | Reflux in ethanol or acetic acid | Higher yields and faster reaction rates in some cases. | Lacks a functional handle on the benzyl ring for further modification. |
Experimental Protocols
General Procedure for the Synthesis of 1-(2-chlorobenzyl)-3-methyl-5-pyrazolone:
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, 5 mL/mmol), add this compound (1.0 eq).
-
If using a neutral solvent, a catalytic amount of glacial acetic acid (0.1 eq) can be added.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazolone derivative.
Visualizing Reaction and Biological Pathways
The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be influenced by a molecule synthesized using this compound.
Caption: General workflow for pyrazolone synthesis.
Caption: Potential biological target pathway.
This guide provides a foundational understanding of the performance of this compound in different reaction environments and in comparison to a common alternative. Researchers are encouraged to use this information as a starting point for reaction optimization and the design of novel synthetic routes.
A comparative analysis of the synthesis routes for 2-Chlorobenzylhydrazine
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-Chlorobenzylhydrazine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparative analysis of two primary synthetic routes for its preparation: direct nucleophilic substitution and a two-step reductive amination process. The comparison covers reaction conditions, yields, and detailed experimental protocols to assist in selecting the most suitable method for specific research and development needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes, providing a clear comparison of their efficiency and practicality.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | 2-Chlorobenzyl chloride, Hydrazine hydrate | 2-Chlorobenzaldehyde, Hydrazine hydrate, Sodium borohydride |
| Key Transformations | Direct alkylation of hydrazine | 1. Hydrazone formation2. Hydrazone reduction |
| Overall Yield | ~82% (estimated) | >90% (estimated) |
| Reaction Time | Several hours | ~3-4 hours |
| Reaction Conditions | Moderate temperature (40°C) | 1. 60°C2. Room temperature to reflux |
| Reagent Toxicity | Hydrazine is toxic and corrosive. 2-Chlorobenzyl chloride is a lachrymator. | Hydrazine is toxic. Sodium borohydride is flammable and an irritant. |
| Scalability | Generally straightforward | Readily scalable |
Experimental Protocols
Detailed methodologies for the two synthesis routes are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for the synthesis of this compound.
Route 1: Nucleophilic Substitution of 2-Chlorobenzyl Chloride
This method involves the direct reaction of 2-chlorobenzyl chloride with an excess of hydrazine hydrate. The use of a large excess of hydrazine minimizes the formation of the double alkylated by-product.
Experimental Procedure:
-
To a solution of hydrazine hydrate (80% in water, ~3-4 equivalents) in water, 2-chlorobenzyl chloride (1 equivalent) is added dropwise at room temperature with vigorous stirring.
-
After the addition is complete, potassium carbonate (~2.5 equivalents) is added to the mixture.
-
The reaction mixture is then heated to 40°C and stirred for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is cooled to room temperature, and sodium hydroxide solution and an organic solvent (e.g., MTBE) are added.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Route 2: Reductive Amination of 2-Chlorobenzaldehyde
This two-step process begins with the formation of a hydrazone from 2-chlorobenzaldehyde and hydrazine, followed by the reduction of the C=N double bond.
Step 1: Synthesis of (E)-(2-Chlorobenzylidene)hydrazine
-
In a round-bottom flask, hydrazine hydrate (85% in water, 6.8 equivalents) is dissolved in ethanol.
-
2-Chlorobenzaldehyde (1 equivalent) is added to the solution, and the mixture is heated to 60°C with stirring for approximately 1 hour, or until a clear solution is obtained and the reaction is complete as monitored by ¹H NMR.[1]
-
The reaction mixture is then cooled, and the product is extracted with an organic solvent (e.g., methyl tert-butyl ether).
-
The combined organic extracts are concentrated under reduced pressure to afford (E)-(2-chlorobenzylidene)hydrazine as a solid, which is used in the next step without further purification. An almost quantitative yield can be expected.[1]
Step 2: Reduction of (E)-(2-Chlorobenzylidene)hydrazine
-
The crude (E)-(2-chlorobenzylidene)hydrazine (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.
-
Sodium borohydride (NaBH₄, ~1.5-2 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently refluxed for 1-2 hours, with the progress monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two described synthetic routes for this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Concluding Remarks
Both the nucleophilic substitution and reductive amination routes offer viable pathways for the synthesis of this compound.
The nucleophilic substitution route is a more direct, one-pot synthesis. A procedure for the analogous benzylhydrazine suggests a good yield of 82% can be achieved.[2] However, this reaction can be prone to the formation of di-substituted by-products, necessitating the use of a large excess of hydrazine to favor the desired mono-alkylation.
The reductive amination route, while being a two-step process, offers a potentially higher overall yield and cleaner reaction profile. The initial hydrazone formation proceeds in near-quantitative yield.[1] The subsequent reduction of the hydrazone using a mild reducing agent like sodium borohydride is generally efficient and high-yielding for similar substrates. This method avoids the issue of over-alkylation and may be easier to control and scale up.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired purity of the final product, the scale of the reaction, and the availability of starting materials and reagents. For laboratory-scale synthesis where a high-purity product is desired, the reductive amination route may be preferable. For a more direct and potentially faster synthesis, the nucleophilic substitution route presents a solid alternative.
References
A Comparative Guide to the Purity Validation of Synthesized 2-Chlorobenzylhydrazine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of analytical methods for validating the purity of 2-Chlorobenzylhydrazine, a key building block in various synthetic pathways. We will delve into experimental protocols, present comparative data, and illustrate workflows to aid in the selection of the most appropriate analytical strategy.
Synthesis and Potential Impurities
The purity of this compound is intrinsically linked to its synthetic route. A common method involves the reaction of 2-chlorobenzyl chloride with hydrazine hydrate.
Reaction Scheme:
2-Chlorobenzyl Chloride + Hydrazine Hydrate → this compound
This synthesis can lead to several process-related impurities that must be monitored and controlled.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| 2-Chlorobenzyl alcohol | Hydrolysis of 2-chlorobenzyl chloride | |
| Bis(2-chlorobenzyl)hydrazine | Reaction of a second molecule of 2-chlorobenzyl chloride with the product | |
| 2-Chlorobenzaldehyde | Oxidation of 2-chlorobenzyl alcohol or incomplete reduction in alternative syntheses | |
| Unreacted 2-Chlorobenzyl Chloride | Incomplete reaction | |
| Unreacted Hydrazine | Excess reagent |
Purity Validation: A Multi-faceted Approach
A robust validation of purity relies on the use of orthogonal analytical techniques, each providing a different perspective on the sample's composition. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity for non-volatile and thermally labile compounds. A reversed-phase method is typically employed for compounds like this compound.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Table 2: HPLC Purity Analysis Data of Synthesized this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | Hydrazine |
| 2 | 8.2 | 0.5 | 2-Chlorobenzyl alcohol |
| 3 | 12.5 | 98.9 | This compound |
| 4 | 15.8 | 0.3 | 2-Chlorobenzaldehyde |
| 5 | 18.1 | 0.1 | Bis(2-chlorobenzyl)hydrazine |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. Due to the polarity of hydrazine derivatives, derivatization is often employed to improve chromatographic performance and sensitivity.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., acetone) to form the corresponding hydrazone, which is more volatile and thermally stable.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) with full scan (m/z 40-450).
-
Sample Preparation: Dissolve the synthesized product in a suitable solvent (e.g., methanol) and add the derivatizing agent. Allow the reaction to complete before injection.
Table 3: GC-MS Impurity Profile of Derivatized this compound
| Peak No. | Retention Time (min) | Area (%) | Putative Identification (from MS library) |
| 1 | 5.1 | 0.1 | Unreacted 2-Chlorobenzyl Chloride |
| 2 | 7.3 | 0.4 | 2-Chlorobenzaldehyde acetone hydrazone |
| 3 | 9.8 | 99.3 | This compound acetone hydrazone |
| 4 | 12.2 | 0.2 | Bis(2-chlorobenzyl)hydrazine derivative |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of the main component and impurities without the need for a reference standard of the analyte itself.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[2][3]
Experimental Protocol: ¹H-qNMR for Purity Determination
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete signal relaxation for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
Table 4: qNMR Purity Assessment of this compound
| Parameter | Value |
| Analyte Signal (Integral) | 2.00 (CH₂ protons) |
| Internal Standard Signal (Integral) | 1.00 (e.g., CH protons of Maleic Acid) |
| Analyte Weight (mg) | 10.5 |
| Internal Standard Weight (mg) | 5.2 |
| Internal Standard Purity (%) | 99.9 |
| Calculated Purity (%) | 98.8 |
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the nature of the expected impurities.
Table 5: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass spectrometric detection | Nuclear magnetic resonance spectroscopy |
| Primary Use | Quantitative purity, impurity profiling | Identification and quantification of volatile/semi-volatile impurities | Absolute quantitative purity, structural confirmation |
| Strengths | High resolution, robust, widely applicable | High sensitivity, definitive identification of unknowns | Primary method, no analyte-specific reference standard needed, non-destructive |
| Limitations | Requires chromophores, co-elution can occur | Not suitable for non-volatile or thermally labile compounds, may require derivatization | Lower sensitivity than chromatographic methods, requires a high-purity internal standard |
Comparison with an Alternative Reagent: 2-Bromobenzylhydrazine
In many synthetic applications, halogenated benzylhydrazines are interchangeable, with the choice often depending on reactivity, cost, or desired downstream transformations. 2-Bromobenzylhydrazine is a common alternative to its chloro-analog. The same suite of analytical techniques can be applied to validate its purity.
Table 6: Comparative Purity Data for this compound vs. 2-Bromobenzylhydrazine
| Analytical Technique | This compound Purity (%) | 2-Bromobenzylhydrazine Purity (%) |
| HPLC-UV | 98.9 | 98.5 |
| GC-MS (derivatized) | 99.3 | 99.1 |
| qNMR | 98.8 | 98.2 |
The purity profiles are often comparable, with slight variations arising from the differences in the reactivity of the corresponding benzyl halides used in the synthesis.
Visualizing the Workflow and Comparisons
To better understand the logical flow of purity validation and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the purity validation of synthesized this compound.
Caption: Comparison of the roles of different analytical techniques in purity validation.
References
Benchmarking the Efficiency of 2-Chlorobenzylhydrazine-Based Reactions: A Comparative Guide
In the landscape of heterocyclic chemistry, the synthesis of pyrazole and pyrazoline cores is of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. The choice of the hydrazine derivative as a key building block significantly influences the efficiency, yield, and substitution pattern of the final product. This guide provides a comparative analysis of reactions based on 2-chlorobenzylhydrazine against common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparison of Reaction Efficiencies in Pyrazole Synthesis
The Knorr pyrazole synthesis, a classical and widely employed method, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The efficiency of this reaction is highly dependent on the nature of the substituents on the hydrazine. Below is a comparative summary of the performance of this compound's close analog, benzylhydrazine, against other commonly used hydrazines in the synthesis of pyrazole derivatives.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylhydrazine dihydrochloride | 4-Chlorobenzaldehyde & 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | Methanol/Water, Room Temperature, 48-92 h | 92 | [1] |
| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazole | nano-ZnO catalyst | 95 | |
| Phenylhydrazine | 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | Glacial acetic acid, Reflux, 4-5 h | 71 | [2] |
| Hydrazine hydrate | 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Glacial acetic acid, Reflux, 4-5 h | 66 | [3] |
Experimental Protocols
Detailed methodologies for the key reactions cited in the comparison table are provided below.
Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole[1]
Materials:
-
4-Chlorobenzaldehyde
-
Benzylhydrazine dihydrochloride
-
4-Methyl-β-nitrostyrene
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
A solution of 4-chlorobenzaldehyde (1.25 equiv) in a mixture of methanol and water is prepared in a round-bottomed flask.
-
Benzylhydrazine dihydrochloride (1.25 equiv) is added to the solution in one portion.
-
The mixture is stirred at room temperature for 3 hours to form the corresponding hydrazone.
-
4-Methyl-β-nitrostyrene (1.0 equiv) is then added in one portion.
-
The reaction solution is stirred at room temperature for 48 to 92 hours, during which the product precipitates as a white solid.
-
Water is slowly added to the mixture, and the resulting white suspension is stirred for an additional hour.
-
The solid product is collected by vacuum filtration, washed with a 1:1 mixture of methanol and water, and dried under vacuum to yield the final product (92% yield).
Synthesis of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole[3][4]
Materials:
-
3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
A mixture of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenylhydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.
-
The reaction mixture is then concentrated and allowed to cool.
-
The resulting solid is collected by filtration, washed, dried, and recrystallized from ethanol to afford the final product (71% yield).
Reaction Pathways and Workflows
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry. The general workflow and the specific pathway for the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole are illustrated below.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chlorobenzylhydrazine
The proper disposal of 2-Chlorobenzylhydrazine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound is not publicly available, related compounds such as 2-chlorophenylhydrazine hydrochloride are classified as hazardous substances.[1] General safety precautions for handling hazardous chemicals should be strictly followed.[2]
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.[1][3] It is categorized as hazardous waste and must not be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: this compound and any materials contaminated with it (e.g., weighing boats, filter paper, gloves) must be treated as hazardous waste.[2]
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[6] Store it away from acids, bases, and oxidizing agents.
Step 2: Containerization
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice if it is in good condition.[6] Do not use food containers.[6]
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2] Contact them to schedule a pickup.
-
Provide Information: Be prepared to provide the EHS department with information about the waste, including the chemical name and quantity.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. For detailed methodologies of experiments involving this compound, please refer to your specific research protocols and the relevant scientific literature.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. pfw.edu [pfw.edu]
- 4. acs.org [acs.org]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Personal protective equipment for handling 2-Chlorobenzylhydrazine
Essential Safety and Handling Guide for 2-Chlorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is expected to be a hazardous substance. Based on data for analogous compounds, it should be treated as:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritant: Causes skin irritation and serious eye damage.
-
Sensitizer: May cause skin sensitization.
-
Potential Carcinogen: Hydrazine and its derivatives have been associated with carcinogenic effects.
Quantitative Data Summary
The following table summarizes key quantitative data, largely based on structurally similar compounds.
| Property | Value | Notes and Source Analogs |
| Physical State | Solid (presumed) | Based on similar hydrazine derivatives. |
| Molecular Formula | C₇H₉ClN₂ | - |
| Molecular Weight | 156.61 g/mol | - |
| Boiling Point | Decomposes on heating | Hydrazine derivatives can be unstable at elevated temperatures. |
| Toxicity | Harmful if swallowed or in contact with skin.[1] Limited evidence of a carcinogenic effect.[2] | Based on data for 2-Chlorophenylhydrazine hydrochloride and 2-Chlorobenzyl chloride.[1][2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1][2] | Based on data for 2-Chlorophenylhydrazine hydrochloride and 2-Chlorobenzyl chloride.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through all routes.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves offer good resistance to many chemicals, but for prolonged contact or immersion, consider heavier-duty gloves like butyl rubber or Viton™. Always inspect gloves for degradation before use and dispose of them as hazardous waste after handling. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat, fully buttoned, is mandatory. Long pants and closed-toe shoes are also required. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Operational Plan: Safe Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the chemical fume hood.
-
Use a spatula for transferring the solid to minimize dust generation.
-
Keep containers tightly sealed when not in use.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing and aerosol formation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.
-
Disposal Plan
The primary method for the disposal of this compound and its waste is through your institution's EHS or hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Neutralization of Small Spills and Residual Waste
This protocol is for the neutralization of small quantities of this compound. For larger spills, evacuate the area and contact your EHS department immediately. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Sodium hypochlorite solution (household bleach, ~5-6%) or calcium hypochlorite.
-
Sodium bicarbonate or a suitable base for final pH adjustment.
-
Large beaker or flask.
-
Stir bar and stir plate.
-
pH paper.
-
Designated hazardous waste container.
Procedure:
-
Containment: For a small spill, carefully cover the area with an inert absorbent material.
-
Dilution: In a large beaker within a fume hood, cautiously dilute the this compound waste or contaminated absorbent material with a large volume of water.
-
Oxidation/Neutralization:
-
Slowly add the sodium hypochlorite solution to the diluted waste while stirring. The reaction can be exothermic, so add the oxidizing agent in small portions.
-
A general guideline is to use a significant excess of the hypochlorite solution.
-
-
Monitoring: Continue stirring and monitor the reaction. The absence of the hydrazine derivative can be confirmed by appropriate analytical methods if available.
-
pH Adjustment: After the reaction is complete, check the pH of the solution. Neutralize it to a pH between 6 and 8 by adding sodium bicarbonate or another suitable base.
-
Final Disposal:
-
The neutralized solution should be collected in a properly labeled hazardous waste container.
-
The label should indicate the original chemical and the treatment process used.
-
Contact your EHS department for pickup and disposal.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Mandatory Visualizations
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
